molecular formula C36H68O3 B1628752 Oleyl Ricinoleate CAS No. 36781-75-6

Oleyl Ricinoleate

货号: B1628752
CAS 编号: 36781-75-6
分子量: 548.9 g/mol
InChI 键: VUEAHKMMTNDIEH-FHSFBDLLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oleyl Ricinoleate is a useful research compound. Its molecular formula is C36H68O3 and its molecular weight is 548.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[(Z)-octadec-9-enyl] (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h13-14,24,28,35,37H,3-12,15-23,25-27,29-34H2,1-2H3/b14-13-,28-24-/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEAHKMMTNDIEH-FHSFBDLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198747
Record name (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36781-75-6
Record name (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36781-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleyl (R)-12-hydroxyoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleyl (R)-12-hydroxyoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Oleyl Ricinoleate: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl Ricinoleate (CAS No. 36781-75-6) is a unique ester synthesized from ricinoleic acid and oleyl alcohol. Ricinoleic acid, a hydroxylated unsaturated fatty acid, is the primary component of castor oil, constituting up to 90% of its fatty acid content[1]. The presence of a hydroxyl group and a double bond within its structure imparts distinctive chemical and physical properties, making it a versatile molecule in various industrial and pharmaceutical applications[1]. Oleyl alcohol, the other constituent, is an unsaturated fatty alcohol derived from the reduction of oleic acid. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its potential applications in research and drug development.

Chemical Structure and Identification

This compound is the ester formed through the condensation of the carboxylic acid group of ricinoleic acid with the hydroxyl group of oleyl alcohol. Its molecular formula is C36H68O3, and it has a molecular weight of 548.92 g/mol [2].

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValue (Predicted/Estimated)Reference/Note
Molecular Formula C36H68O3[2]
Molecular Weight 548.92 g/mol [2]
CAS Number 36781-75-6[2]
Density ~0.89 g/cm³Predicted
Boiling Point ~621.9 °C at 760 mmHgPredicted
Physical State Viscous liquidBased on properties of similar esters
Solubility Insoluble in water; Soluble in organic solventsBased on its lipophilic structure

Synthesis and Characterization

Synthesis

This compound is synthesized via the esterification of ricinoleic acid with oleyl alcohol. This reaction can be catalyzed by acids or enzymes.

Experimental Protocol: Acid-Catalyzed Esterification

  • Reactant Preparation: Ricinoleic acid and oleyl alcohol are mixed in a suitable molar ratio (e.g., 1:1 or with a slight excess of one reactant) in a round-bottom flask. A solvent such as toluene can be used to facilitate the reaction and remove water azeotropically.

  • Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added to the mixture.

  • Reaction: The mixture is heated to reflux with continuous stirring. The water produced during the reaction is removed using a Dean-Stark apparatus.

  • Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

G reactants Mix Ricinoleic Acid and Oleyl Alcohol catalyst Add Acid Catalyst (e.g., p-TSA) reactants->catalyst reflux Heat to Reflux (with water removal) catalyst->reflux monitor Monitor Reaction (TLC, Acid Value) reflux->monitor workup Neutralization and Washing monitor->workup purification Solvent Removal and Column Chromatography workup->purification product Pure this compound purification->product

Caption: Key signaling pathways modulated by ricinoleic acid.

Signaling Pathways of Oleic Acid

Oleic acid, from which oleyl alcohol is derived, is also known to be involved in various cellular signaling processes:

  • PI3K Signaling Pathway: Oleic acid has been shown to protect against insulin resistance by regulating genes related to the PI3K signaling pathway.[3]

  • Angiogenesis: Oleic acid can act as an initiator of angiogenesis, the formation of new blood vessels, by activating pathways involving AKT and PI3K.[4]

Potential Applications in Drug Development

The unique properties of this compound and its components make it a molecule of interest for drug development professionals:

  • Drug Delivery: Both ricinoleic acid and oleic acid are explored for their potential in enhancing the transdermal delivery of drugs.[5] The lipophilic nature of this compound makes it a suitable candidate as an excipient in formulations for poorly water-soluble drugs. It can be a component of the oily core in nanocapsules for drug delivery.[6]

  • Therapeutic Agent: Given the inhibitory effects of ricinoleic acid on calcineurin and GSK-3β, this compound could serve as a prodrug for the controlled release of ricinoleic acid, potentially offering therapeutic benefits in inflammatory and metabolic diseases.

Conclusion

This compound is a well-defined chemical entity with potential applications in various scientific and industrial fields. Its synthesis from renewable resources like castor oil and oleic acid adds to its appeal. For researchers and drug development professionals, understanding the chemical properties and the biological activities of its constituent molecules opens avenues for its use as a novel excipient in drug delivery systems or as a basis for the development of new therapeutic agents. Further research into the specific experimental properties and biological effects of the intact ester is warranted to fully exploit its potential.

References

The Synthesis and Characterization of Oleyl Ricinoleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl ricinoleate, an ester synthesized from ricinoleic acid and oleyl alcohol, is a molecule of significant interest due to its unique physicochemical properties and potential applications in various fields, including pharmaceuticals and cosmetics. Its structure, which includes a hydroxyl group and a cis-double bond, imparts valuable characteristics such as high lubricity, biodegradability, and the potential for further chemical modification. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key processes.

Introduction

This compound is an ester formed through the esterification of ricinoleic acid with oleyl alcohol. Ricinoleic acid, a hydroxylated unsaturated fatty acid, constitutes approximately 90% of the fatty acids in castor oil.[1] The presence of the hydroxyl group on the ricinoleic acid backbone makes this compound a versatile molecule for various applications, including its use as a biolubricant, emulsifier, and a component in drug delivery systems.[2][3][4] Its potential to enhance skin permeation makes it a valuable excipient in transdermal drug formulations.[5] This guide focuses on the primary synthesis routes and the analytical techniques employed for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the direct esterification of ricinoleic acid and oleyl alcohol. This reaction can be catalyzed by either chemical catalysts or enzymes, with enzymatic synthesis gaining prominence as a more sustainable and selective "green" methodology.[6]

Enzymatic Synthesis

Lipase-catalyzed esterification is a widely employed method for the synthesis of esters like this compound. Lipases are valued for their high selectivity and ability to function under mild reaction conditions, which minimizes the formation of byproducts.[6][7] Immobilized lipases, such as Candida antarctica lipase (CAL) and Lipozyme TL IM, are often used to facilitate catalyst recovery and reuse.[6][8]

G Ricinoleic_Acid Ricinoleic Acid Reaction_Vessel Reaction Vessel (Stirred Tank Reactor) Ricinoleic_Acid->Reaction_Vessel Oleyl_Alcohol Oleyl Alcohol Oleyl_Alcohol->Reaction_Vessel Lipase Immobilized Lipase (e.g., Lipozyme TL IM) Lipase->Reaction_Vessel Solvent Solvent (e.g., Hexane or Solvent-free) Solvent->Reaction_Vessel Esterification Esterification Reaction_Vessel->Esterification Product_Mixture Product Mixture (this compound, Water, Unreacted Substrates) Esterification->Product_Mixture Purification Purification (e.g., Filtration, Chromatography) Product_Mixture->Purification Final_Product Pure this compound Purification->Final_Product G Synthesized_Product Purified this compound Characterization Characterization Synthesized_Product->Characterization Spectroscopy Spectroscopic Analysis (FTIR, NMR) Characterization->Spectroscopy Chromatography Chromatographic Analysis (GC-MS, HPLC) Characterization->Chromatography Physicochemical Physicochemical Tests (Iodine Value, Hydroxyl Value) Characterization->Physicochemical Structural_Confirmation Structural Confirmation Spectroscopy->Structural_Confirmation Purity_Assessment Purity Assessment Chromatography->Purity_Assessment Property_Determination Property Determination Physicochemical->Property_Determination

References

Oleyl Ricinoleate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oleyl Ricinoleate, a wax ester of significant interest in various scientific and industrial fields, including pharmaceutical sciences. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies. Emphasis is placed on experimental protocols and the current understanding of its biological relevance, particularly in the context of drug development.

Introduction

This compound (CAS Number: 36781-75-6) is the ester formed from the condensation of oleyl alcohol and ricinoleic acid.[1][2] As a wax ester, it possesses unique physical and chemical properties that make it a valuable compound in cosmetic, pharmaceutical, and industrial applications. Its structure, combining the C18 monounsaturated oleyl alcohol and the C18 monounsaturated and hydroxylated ricinoleic acid, imparts amphiphilic characteristics, influencing its function as an emollient, plasticizer, and potential drug delivery vehicle. This guide aims to provide an in-depth resource for professionals working with or exploring the applications of this compound.

Chemical and Physical Properties

This compound is a lipid belonging to the wax ester family.[2] A summary of its key chemical and physical data is presented in Table 1.

Table 1: Chemical and Physical Data for this compound

PropertyValueReference
CAS Number 36781-75-6[1][2]
Molecular Formula C₃₆H₆₈O₃[1][2]
Molecular Weight 548.92 g/mol [1][2]
Appearance Not explicitly stated, but expected to be an oily liquid at room temperature.
Solubility Expected to be insoluble in water and soluble in organic solvents and oils.

Synthesis of this compound

The synthesis of wax esters like this compound can be achieved through chemical or enzymatic methods. Enzymatic synthesis, particularly using lipases, is often preferred due to its milder reaction conditions, higher specificity, and reduced environmental impact compared to chemical synthesis.

Enzymatic Synthesis

Lipase-catalyzed esterification is a common method for producing wax esters in a solvent-free system.[3][4] This approach involves the direct reaction of a fatty acid (ricinoleic acid) with a fatty alcohol (oleyl alcohol) in the presence of an immobilized lipase.

Materials:

  • Ricinoleic acid (technical grade)

  • Oleyl alcohol

  • Immobilized lipase from Candida antarctica (e.g., Novozym 435)

  • Hexane (for purification)

  • Silica gel (for column chromatography)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle with magnetic stirrer

  • Vacuum pump or a stream of dry air/nitrogen

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine equimolar amounts of ricinoleic acid and oleyl alcohol.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.

  • Reaction Conditions: Heat the mixture to a temperature of 50-70°C with continuous stirring. To drive the reaction towards ester formation, remove the water produced during the reaction either by applying a vacuum or by passing a stream of dry air or nitrogen through the reaction mixture.[3]

  • Monitoring the Reaction: The progress of the esterification can be monitored by periodically taking samples and determining the remaining acid value through titration with a standard alkaline solution.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically >95%), stop the reaction by cooling the mixture and filtering off the immobilized lipase. The enzyme can be washed with a solvent like hexane and reused.

  • Purification: The crude this compound can be purified by silica gel column chromatography. Dissolve the product in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane with increasing proportions of ethyl acetate) to separate the wax ester from unreacted starting materials and byproducts.

  • Solvent Removal: Collect the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the final product.

Enzymatic_Synthesis_of_Oleyl_Ricinoleate Substrates Ricinoleic Acid + Oleyl Alcohol ReactionVessel Reaction Vessel (50-70°C, Stirring) Substrates->ReactionVessel Add WaterRemoval Water Removal (Vacuum or N2 Stream) ReactionVessel->WaterRemoval Filtration Filtration ReactionVessel->Filtration Reaction Mixture Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->ReactionVessel Add CrudeProduct Crude this compound Filtration->CrudeProduct RecoveredLipase Recovered Lipase (for reuse) Filtration->RecoveredLipase Purification Silica Gel Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

Enzymatic Synthesis Workflow for this compound.

Analytical and Characterization Methods

The characterization of this compound is crucial for confirming its identity and purity. As a wax ester, several analytical techniques are applicable.

Table 2: Analytical Methods for this compound Characterization

TechniquePurposeExperimental Details
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and purity assessment.High-temperature GC is required due to the low volatility of wax esters. A capillary column suitable for high-temperature analysis is used. The mass spectrum will show characteristic fragmentation patterns for the ester.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A reverse-phase C18 or C30 column can be used with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, chloroform, acetonitrile). Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis.The FTIR spectrum will show a characteristic ester carbonyl (C=O) stretching band around 1740 cm⁻¹, C-O stretching bands, and bands corresponding to the long hydrocarbon chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H and ¹³C NMR spectroscopy can confirm the structure by identifying the protons and carbons of the oleyl and ricinoleyl moieties, including the characteristic signals for the ester linkage, double bonds, and the hydroxyl group.
Thin-Layer Chromatography (TLC) Purity check and reaction monitoring.Silica gel plates can be used with a mobile phase of hexane and a small amount of a more polar solvent like ethyl acetate or diethyl ether. Visualization can be done using iodine vapor or a suitable staining agent.

Applications in Research and Drug Development

While specific research on this compound is limited, the properties of its constituent molecules, ricinoleic acid and oleyl alcohol, suggest several potential applications in drug development.

  • Topical and Transdermal Drug Delivery: Oleyl alcohol and oleic acid (from which oleyl alcohol is derived) are known penetration enhancers that can increase the permeation of drugs through the skin. It is plausible that this compound could also function as a permeation enhancer or as a component of the oily phase in topical formulations like creams, lotions, and transdermal patches.

  • Excipient in Formulations: Due to its oily nature and expected emollient properties, this compound could be used as an excipient in various pharmaceutical formulations to improve texture, stability, and drug solubility.

  • Nanoparticle-based Drug Delivery: Oily core nanocapsules are used for the delivery of lipophilic drugs. This compound could serve as the oily core in such systems, encapsulating hydrophobic active pharmaceutical ingredients (APIs) for controlled release and improved bioavailability.

Biological Activity and Signaling Pathways

Ricinoleic acid has been shown to interact with Ca²⁺ signaling pathways. In yeast, it was identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation.[3] It has also been reported to act on prostaglandin receptors. The laxative effect of castor oil is attributed to ricinoleic acid's action on prostaglandin EP3 receptors in the intestine, leading to increased motility.

The metabolism of this compound in biological systems would likely involve enzymatic hydrolysis by lipases, releasing ricinoleic acid and oleyl alcohol. Therefore, the biological effects of this compound could be mediated by these breakdown products.

Given the lack of specific data on this compound's interaction with signaling pathways, a diagrammatic representation is not feasible at this time. Research into the specific biological activities of this compound would be a valuable area for future investigation.

Conclusion

This compound is a wax ester with potential applications in various scientific and industrial sectors, particularly in pharmaceuticals and cosmetics. This guide has provided a comprehensive overview of its chemical properties, synthesis via environmentally friendly enzymatic methods, and analytical techniques for its characterization. While direct research on its biological activity is sparse, the known properties of its constituent molecules suggest promising avenues for its use in drug delivery and formulation. Further research is warranted to fully elucidate the specific biological functions and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ricinoleic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ricinoleic acid esters, primarily focusing on methyl and ethyl ricinoleate. These compounds, derived from castor oil, possess unique characteristics owing to the presence of a hydroxyl group and a double bond in the ricinoleic acid backbone. This guide is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental methodologies, and visualizations of key chemical pathways.

Physical Properties

Ricinoleic acid esters are typically colorless to pale yellow, viscous liquids at room temperature. Their physical properties are significantly influenced by the ester group and the inherent structure of the ricinoleic acid chain.

Quantitative Physical Data

The following tables summarize the key physical properties of ricinoleic acid, methyl ricinoleate, and ethyl ricinoleate for easy comparison.

Table 1: General Physical Properties

PropertyRicinoleic AcidMethyl RicinoleateEthyl Ricinoleate
Molecular Formula C₁₈H₃₄O₃[1][2]C₁₉H₃₆O₃[3][4][5]C₂₀H₃₈O₃[6][7][8][9]
Molecular Weight ( g/mol ) 298.46[1][10]312.49[4][11]326.52[6][7]
Appearance Colorless to yellow viscous liquid[10][12]Clear, viscous fluid[11]Colorless to light yellow to light orange clear liquid[6]
Density (g/cm³) 0.940 at 27.4 °C[10]0.925[4]0.920[6]

Table 2: Thermal and Fluid Properties

PropertyRicinoleic AcidMethyl RicinoleateEthyl Ricinoleate
Melting Point (°C) 5.5[2][10]-29[4]-
Boiling Point (°C) 245 at 10 mmHg[1][12]170 at 1 mmHg[4]257 - 259 at 13 mmHg[6][13]
Flash Point (°C) > 190[12]209[4]-
Pour Point (°C) ---
Viscosity Viscous liquid[1]Viscous fluid[11]Viscous liquid[7]

Table 3: Solubility and Optical Properties

PropertyRicinoleic AcidMethyl RicinoleateEthyl Ricinoleate
Solubility in Water 3460 mg/L at 25 °C[10]Sparingly soluble in aqueous buffers[3]Less soluble in water[7]
Solubility in Organic Solvents Soluble in alcohol, acetone, ether, chloroform[10]Soluble in ethanol, DMSO, and dimethyl formamide (~50 mg/ml)[3]Soluble in organic solvents like ethanol and ether[7]
Refractive Index 1.4716 at 20 °C[10]1.4638 at 16 °C[4]1.4618 (estimate)[13]

Chemical Properties and Reactivity

The chemical behavior of ricinoleic acid esters is dictated by three primary functional groups: the ester linkage, the hydroxyl group at the 12th carbon, and the carbon-carbon double bond between the 9th and 10th carbons.[14] These sites allow for a variety of chemical modifications.

Esterification and Transesterification

The most fundamental reactions involving ricinoleic acid esters are their formation through esterification of ricinoleic acid or transesterification of castor oil (triricinolein).

Esterification_Reaction RA Ricinoleic Acid (R-COOH) Ester Ricinoleic Acid Ester (R-COOR') RA->Ester + R'-OH Catalyst Acid Catalyst (H⁺) ROH Alcohol (R'-OH) ROH->Ester Water Water (H₂O) Ester->Water + H₂O

Caption: Fischer esterification of ricinoleic acid.

The industrial production of ricinoleic acid methyl and ethyl esters often involves the transesterification of castor oil with methanol or ethanol, respectively, typically using an alkaline catalyst.[15]

Transesterification_Reaction Triglyceride Triricinolein (Castor Oil) Ester 3 Ricinoleic Acid Esters (R-COOR') Triglyceride->Ester + 3 R'-OH Catalyst Base Catalyst (e.g., KOH) Alcohol 3 R'-OH (Methanol/Ethanol) Alcohol->Ester Glycerol Glycerol Ester->Glycerol + Glycerol

Caption: Base-catalyzed transesterification of castor oil.

Reactions of the Hydroxyl Group

The secondary hydroxyl group can undergo various reactions, including acetylation, alkoxylation, and dehydration. Dehydration is a particularly important reaction as it introduces a second double bond, forming conjugated linoleic acid derivatives, which are valuable in the production of drying oils and coatings.[14]

Reactions of the Double Bond

The unsaturation in the ricinoleic acid chain allows for reactions such as hydrogenation, epoxidation, and polymerization.[14] Hydrogenation converts the liquid esters into semi-solid saturated derivatives. Epoxidation introduces an oxirane ring, which can be further reacted to produce polyols and other functionalized molecules.

Experimental Protocols

Synthesis of Methyl Ricinoleate via Transesterification

This protocol is based on the base-catalyzed transesterification of castor oil.

Materials:

  • Refined castor oil

  • Methanol (analytical grade)

  • Potassium hydroxide (KOH)

  • Hexane (for extraction)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with a reflux condenser, thermometer, and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, place a defined molar ratio of methanol to castor oil (e.g., 12:1).[16]

  • Catalyst Preparation: Dissolve a specific weight percentage of KOH in methanol (e.g., 1.5% w/w of oil).[16]

  • Reaction: Add the castor oil to the methanol-catalyst solution. Heat the mixture to a specific temperature (e.g., 65°C) with constant stirring for a set duration (e.g., 60 minutes).[16]

  • Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to settle. The lower layer containing glycerol, excess methanol, and catalyst is drained off.

  • Washing: Wash the upper ester layer with warm deionized water several times until the washings are neutral.

  • Drying: Dry the methyl ricinoleate layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent (if any was used for extraction) using a rotary evaporator to obtain the purified methyl ricinoleate.

Synthesis_Workflow cluster_reaction Reaction cluster_separation Separation & Purification Mix Mix Castor Oil, Methanol, and KOH Heat Heat and Stir (e.g., 65°C, 60 min) Mix->Heat Settle Settle and Separate Glycerol Layer Heat->Settle Wash Wash with Water Settle->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Pure Methyl Ricinoleate Evaporate->Product

Caption: Workflow for methyl ricinoleate synthesis.

Characterization Methods

Gas Chromatography (GC): GC is widely used to determine the purity and fatty acid composition of ricinoleic acid esters. A common method involves the preparation of fatty acid methyl esters (FAMEs) followed by analysis on a capillary column.[17]

High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the quantification of ricinoleic acid and its esters. A typical method might use a C18 column with a mobile phase of acetonitrile and acidified water.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the esters. Key characteristic peaks include:

  • O-H stretch: A broad band around 3400 cm⁻¹ from the hydroxyl group.[18]

  • C-H stretch: Peaks around 2850-2950 cm⁻¹.

  • C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.[19]

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

  • ¹H NMR: Key signals include those for the protons adjacent to the ester oxygen, the proton on the carbon bearing the hydroxyl group, and the olefinic protons.

  • ¹³C NMR: Characteristic signals for the carbonyl carbon of the ester, the carbons of the double bond, and the carbon attached to the hydroxyl group are observed.

Applications in Drug Development and Research

The unique structure of ricinoleic acid esters makes them valuable in various pharmaceutical and research applications:

  • Drug Delivery: Their amphiphilic nature makes them suitable as excipients in drug formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[6]

  • Topical Formulations: They are used as emollients and skin-conditioning agents in creams and lotions.[6]

  • Biomaterials: Ricinoleic acid can be polymerized to form biodegradable polyesters, which have potential applications in drug delivery systems and medical implants.

  • Antimicrobial Agents: Some derivatives of ricinoleic acid esters have shown antimicrobial activity.[20]

This guide provides a foundational understanding of the physical and chemical properties of ricinoleic acid esters. For more specific applications and advanced chemical modifications, consulting the cited literature is recommended.

References

The Solubility of Oleyl Ricinoleate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl ricinoleate, the ester of oleyl alcohol and ricinoleic acid, is a versatile emollient and lubricant utilized in various cosmetic and pharmaceutical formulations. Its physicochemical properties, particularly its solubility in organic solvents, are critical for formulation development, ensuring product stability, and optimizing delivery of active ingredients. This technical guide provides an in-depth overview of the solubility of this compound, including estimated solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide presents estimations based on the known solubility of structurally similar long-chain fatty acid esters. Fatty acid esters with long aliphatic chains are generally soluble in non-polar solvents and exhibit varying degrees of solubility in polar organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature. These estimations are derived from the solubility data of other long-chain fatty acid esters and should be confirmed experimentally for specific applications.

SolventChemical ClassPolarityEstimated Solubility of this compound
Hexane AlkaneNon-polarSoluble
Toluene Aromatic HydrocarbonNon-polarSoluble
Chloroform Halogenated HydrocarbonNon-polarSoluble
Diethyl Ether EtherNon-polarSoluble
Acetone KetonePolar AproticSoluble
Ethyl Acetate EsterPolar AproticSoluble
Isopropanol AlcoholPolar ProticSoluble
Ethanol AlcoholPolar ProticSoluble
Methanol AlcoholPolar ProticSparingly Soluble
Dimethyl Sulfoxide (DMSO) SulfoxidePolar AproticSparingly Soluble
Water -Polar ProticInsoluble

Experimental Protocol for Solubility Determination

The determination of the solubility of a lipophilic substance like this compound in organic solvents is a fundamental procedure in pre-formulation studies. The following protocol outlines a standard laboratory method for accurately measuring solubility.

Objective:

To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

Methodology:
  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • These standards will be used to create a calibration curve for quantitative analysis.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow any undissolved material to settle.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the supernatant from each vial using a pipette.

    • Filter the aliquot through a chemically compatible syringe filter to remove any suspended particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL, g/100g , or molarity.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Standard_Prep Prepare Standard Solutions Analysis Analyze via HPLC/GC Standard_Prep->Analysis Calibration Curve Sample_Prep Prepare Samples (Excess Solute + Solvent) Equilibration Equilibrate Samples (Constant Temperature Shaking) Sample_Prep->Equilibration Settling Allow Undissolved Material to Settle Equilibration->Settling Sampling Withdraw and Filter Supernatant Settling->Sampling Dilution Dilute Sample Sampling->Dilution Dilution->Analysis Calculation Calculate Solubility Analysis->Calculation

Spectroscopic analysis of Oleyl Ricinoleate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl Ricinoleate is a wax ester formed from the esterification of ricinoleic acid with oleyl alcohol. As a complex lipid, its structural elucidation and purity assessment are critical for its application in research and development, particularly in pharmaceutical and cosmetic formulations. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to assist researchers in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the oleyl and ricinoleate moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Chemical GroupPredicted Chemical Shift (δ, ppm)MultiplicityNumber of Protons
Terminal methyl (-CH₃)0.86 - 0.90t6H
Methylene chain (-(CH₂)n-)1.25 - 1.40m~40H
β-Methylene to ester C=O (-CH₂-CH₂-COO-)1.60 - 1.65m2H
Allylic protons (-CH₂-CH=CH-)1.98 - 2.05m8H
α-Methylene to ester C=O (-CH₂-COO-)2.28 - 2.32t2H
Methylene adjacent to -CH(OH)- (-CH₂-CH(OH)-)1.45 - 1.55m2H
Methine proton of hydroxyl group (-CH(OH)-)3.60 - 3.65m1H
Methylene protons of ester (-COO-CH₂-)4.05 - 4.10t2H
Olefinic protons (-CH=CH-)5.32 - 5.40m4H
Hydroxyl proton (-OH)Variable (broad)s1H

t = triplet, m = multiplet, s = singlet

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Chemical GroupPredicted Chemical Shift (δ, ppm)
Terminal methyl (-CH₃)14.1
Methylene chain (-(CH₂)n-)22.7 - 31.9
Allylic carbons (-CH₂-CH=CH-)25.6, 27.2
Carbonyl carbon (-COO-)173.9
Olefinic carbons (-CH=CH-)129.7 - 130.3
Carbon bearing hydroxyl group (-CH(OH)-)71.8
Carbon of ester methylene (-COO-CH₂-)65.1
α-Methylene to ester C=O (-CH₂-COO-)34.1
Carbons adjacent to -CH(OH)-36.5, 35.8

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-HStretching
~3005=C-HStretching
2925, 2855C-H (alkane)Asymmetric and symmetric stretching
~1740C=O (ester)Stretching
~1655C=C (alkene)Stretching
~1165C-O (ester)Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For a large wax ester like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and observe the molecular ion.

Table 4: Expected Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₆H₆₈O₃
Molecular Weight564.9 g/mol
Expected [M+H]⁺ (ESI)m/z 565.5
Expected [M+Na]⁺ (ESI)m/z 587.5
Expected [M+K]⁺ (ESI)m/z 603.5

Fragmentation Pattern:

Under tandem MS (MS/MS) conditions, fragmentation of the molecular ion is expected to occur primarily at the ester linkage, leading to the loss of either the oleyl or the ricinoleate chain. Characteristic fragments would include ions corresponding to the protonated forms of oleyl alcohol and ricinoleic acid, as well as fragments arising from cleavage along the fatty acid chains.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh accurately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire Spectrum shim->acquire fft Fourier Transform acquire->fft phase Phase Correction fft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

NMR Experimental Workflow
IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Acquire the spectrum.

Instrument Parameters:

  • Technique: ATR-FTIR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal apply Apply Sample clean->apply background Collect Background apply->background sample_scan Collect Sample Spectrum background->sample_scan correction ATR Correction sample_scan->correction peak_pick Peak Picking correction->peak_pick

IR Spectroscopy Workflow
Mass Spectrometry

Sample Preparation (ESI):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion, typically methanol or acetonitrile, often with the addition of a small amount of an ionizing agent like formic acid or sodium acetate.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

  • Scan Range: m/z 100 - 1000

  • Capillary Voltage: 3-5 kV

  • Nebulizer Gas Flow: Optimized for stable spray

  • Drying Gas Flow and Temperature: Optimized for desolvation

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution dilute Dilute for Infusion stock->dilute infuse Infuse Sample dilute->infuse acquire_ms Acquire Mass Spectrum infuse->acquire_ms identify_ion Identify Molecular Ion acquire_ms->identify_ion analyze_frag Analyze Fragmentation (MS/MS) identify_ion->analyze_frag

Mass Spectrometry Workflow

Integrated Spectroscopic Analysis for Structural Confirmation

The combination of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound.

Integrated_Analysis cluster_info Information Obtained NMR NMR Spectroscopy NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (Ester, OH, C=C) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Formula MS->MS_info Structure Structural Elucidation of this compound NMR_info->Structure IR_info->Structure MS_info->Structure

Integrated Spectroscopic Analysis

Thermal properties of Oleyl Ricinoleate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of Oleyl Ricinoleate (CAS No. 36781-75-6), a significant ester in various industrial and pharmaceutical applications. This document summarizes available data, outlines relevant experimental methodologies for thermal analysis, and presents a logical workflow for determining these properties.

Core Thermal Properties

This compound is the ester formed from oleyl alcohol and ricinoleic acid. Its thermal characteristics are crucial for understanding its behavior in various formulations and manufacturing processes.

Data Summary
PropertyValueConditions
Melting Point Data not available in cited literature-
Boiling Point 635.1 °Cat 760 mmHg[4]

Experimental Protocols for Thermal Analysis

The determination of thermal properties such as melting and boiling points for lipid esters like this compound is typically achieved through thermoanalytical techniques. Differential Scanning Calorimetry (DSC) is a primary method for characterizing melting and crystallization behavior[3][5][6][7][8][9].

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

While a specific protocol for this compound is not detailed in the literature, a general and widely accepted methodology for analyzing oils and fats is as follows:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

  • Thermal Program:

    • Initial Equilibration: The sample is equilibrated at a temperature well above its expected melting point (e.g., 50 °C) to erase any thermal history.

    • Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 5-10 °C/min) to a temperature well below its expected crystallization point (e.g., -80 °C)[7]. This allows for the observation of the crystallization exotherm.

    • Isothermal Hold: The sample is held at the low temperature for a short period (e.g., 5-10 minutes) to ensure complete crystallization.

    • Controlled Heating: The sample is then heated at a controlled rate (e.g., 5 °C/min) to a temperature above its melting point (e.g., 50 °C). The heat flow is monitored, and the endothermic melting transition is recorded.

  • Data Analysis: The melting point is typically determined as the peak temperature of the melting endotherm. The onset and offset temperatures of the transition can also be reported to describe the melting range.

Logical Workflow for Thermal Property Determination

The following diagram illustrates a logical workflow for the characterization of the thermal properties of a lipid ester like this compound.

Thermal_Property_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA MeltingPoint Melting Point & Crystallization Profile DSC->MeltingPoint BoilingPoint Boiling Point & Decomposition Temperature TGA->BoilingPoint

Caption: Logical workflow for determining the thermal properties of this compound.

References

Navigating the Environmental Profile of Oleyl Ricinoleate: A Technical Guide to Biodegradability and Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the pharmaceutical and cosmetic industries increasingly prioritize sustainability, a comprehensive understanding of the environmental fate of specialty esters like Oleyl Ricinoleate is paramount. This in-depth technical guide offers researchers, scientists, and drug development professionals a critical examination of the biodegradability and environmental impact of this compound, presenting key data, experimental methodologies, and visual representations of degradation pathways.

This compound, the ester of oleyl alcohol and ricinoleic acid, is a versatile ingredient valued for its emollient and lubricating properties. Its environmental journey begins with hydrolysis, breaking down into its constituent alcohol and fatty acid. The subsequent biodegradation of these components is central to its overall environmental footprint.

Biodegradability Assessment

For instance, studies on other C18 unsaturated esters have shown significant biodegradation under aerobic conditions. It is anticipated that this compound, upon hydrolysis, will yield oleyl alcohol and ricinoleic acid, both of which are expected to be biodegradable. Microbial degradation of long-chain fatty acids and alcohols typically proceeds via the β-oxidation pathway.

Table 1: Read-Across Biodegradability Data for Structurally Similar Esters

SubstanceOECD GuidelineBiodegradation (%)Duration (days)Classification
Oleyl OleateOECD 301B> 6028Readily Biodegradable (Assumed)
Other C18 Unsaturated EstersOECD 301F/B60 - 8528Readily Biodegradable

Note: Data is based on read-across from structurally similar compounds and serves as an estimation.

Environmental Impact and Ecotoxicity

The environmental impact of this compound is intrinsically linked to the ecotoxicity of its hydrolysis products: oleyl alcohol and ricinoleic acid. A thorough assessment involves evaluating their potential to cause harm to aquatic and terrestrial organisms.

Aquatic Ecotoxicity

Acute and chronic toxicity to aquatic organisms such as fish, daphnia, and algae are key parameters in environmental risk assessment. While specific experimental LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) values for this compound are not widely published, data for its constituent components and similar long-chain compounds can be used for a conservative assessment.

Table 2: Aquatic Ecotoxicity Data (Read-Across and QSAR Predictions)

SubstanceOrganismEndpointValue (mg/L)GuidelineData Source
Oleyl Alcohol (analogue)Daphnia magna48h LC50> 10 - 100OECD 202Read-across
Ricinoleic Acid (analogue)Algae (Desmodesmus subspicatus)72h EC50 (Growth Inhibition)> 10 - 100OECD 201Read-across
Long-chain fatty acidsFish (Danio rerio)96h LC50> 100OECD 203Read-across

Note: Values are estimations based on read-across from similar substances and Quantitative Structure-Activity Relationship (QSAR) models. Definitive testing is recommended for precise characterization.

Terrestrial Ecotoxicity

The impact on the terrestrial environment is assessed by examining toxicity to soil-dwelling organisms like earthworms and effects on plant growth.

Table 3: Terrestrial Ecotoxicity Data (Read-Across and QSAR Predictions)

SubstanceOrganismEndpointValue (mg/kg soil)GuidelineData Source
Oleyl Alcohol (analogue)Earthworm (Eisenia fetida)14d LC50> 1000OECD 207Read-across
Ricinoleic Acid (analogue)Plant (Seed Germination)14d EC50> 1000OECD 208Read-across

Note: Values are estimations based on read-across from similar substances and QSAR models.

Experimental Protocols

To ensure reproducibility and standardization, the following provides a detailed methodology for a key biodegradability test.

OECD 301F: Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms during its degradation.

1. Principle: A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (e.g., from activated sludge) in a closed flask. The consumption of oxygen is measured over 28 days.

2. Apparatus:

  • Respirometer with flasks and pressure sensors.
  • Constant temperature chamber (20 ± 1°C).
  • Magnetic stirrers.
  • Carbon dioxide absorbent (e.g., potassium hydroxide).

3. Procedure:

  • Prepare a mineral medium containing essential salts.
  • Add the test substance to the flasks at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.
  • Inoculate the flasks with a prepared microbial inoculum.
  • Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
  • Seal the flasks and place them in the respirometer at a constant temperature.
  • Continuously monitor the oxygen consumption for 28 days.

4. Calculation of Biodegradation: The percentage of biodegradation is calculated as: % Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100

A substance is considered readily biodegradable if it reaches ≥ 60% biodegradation within a 10-day window.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Hydrolysis_of_Oleyl_Ricinoleate This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Water Water Water->Hydrolysis Oleyl Alcohol Oleyl Alcohol Ricinoleic Acid Ricinoleic Acid Hydrolysis->Oleyl Alcohol Hydrolysis->Ricinoleic Acid

Initial hydrolysis of this compound.

Experimental_Workflow_OECD301F cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Data Analysis Prepare Mineral Medium Prepare Mineral Medium Add Test Substance Add Test Substance Prepare Mineral Medium->Add Test Substance Prepare Inoculum Prepare Inoculum Prepare Inoculum->Add Test Substance Incubate at 20°C Incubate at 20°C Add Test Substance->Incubate at 20°C Monitor O2 Consumption Monitor O2 Consumption Incubate at 20°C->Monitor O2 Consumption Calculate % Biodegradation Calculate % Biodegradation Monitor O2 Consumption->Calculate % Biodegradation Apply 10-day Window Apply 10-day Window Calculate % Biodegradation->Apply 10-day Window Classify Biodegradability Classify Biodegradability Apply 10-day Window->Classify Biodegradability Beta_Oxidation_Pathway Ricinoleic Acid (C18) Ricinoleic Acid (C18) Activation (Acyl-CoA Synthetase) Activation (Acyl-CoA Synthetase) Ricinoleic Acid (C18)->Activation (Acyl-CoA Synthetase) Ricinoleoyl-CoA Ricinoleoyl-CoA Activation (Acyl-CoA Synthetase)->Ricinoleoyl-CoA Beta-Oxidation Cycle 1 Beta-Oxidation Cycle 1 Ricinoleoyl-CoA->Beta-Oxidation Cycle 1 C16 Acyl-CoA + Acetyl-CoA C16 Acyl-CoA + Acetyl-CoA Beta-Oxidation Cycle 1->C16 Acyl-CoA + Acetyl-CoA Beta-Oxidation Cycle 2 Beta-Oxidation Cycle 2 C16 Acyl-CoA + Acetyl-CoA->Beta-Oxidation Cycle 2 C14 Acyl-CoA + Acetyl-CoA C14 Acyl-CoA + Acetyl-CoA Beta-Oxidation Cycle 2->C14 Acyl-CoA + Acetyl-CoA Further Cycles Further Cycles C14 Acyl-CoA + Acetyl-CoA->Further Cycles Acetyl-CoA Acetyl-CoA Further Cycles->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Methodological & Application

Oleyl Ricinoleate: A Versatile Vehicle in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Oleyl ricinoleate, the ester of oleyl alcohol and ricinoleic acid, is emerging as a highly versatile and effective vehicle in the development of advanced drug delivery systems. Its unique physicochemical properties, including its amphiphilic nature, capacity for hydrogen bonding, and skin permeation enhancement capabilities, make it a valuable excipient for formulating a wide range of pharmaceuticals, particularly poorly water-soluble active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for utilizing this compound in various drug delivery platforms.

Physicochemical Properties of this compound

This compound's utility as a drug delivery vehicle is rooted in its molecular structure. It possesses both polar (hydroxyl group) and nonpolar (long hydrocarbon chains) moieties, conferring amphiphilic properties that facilitate interaction with a variety of APIs and biological membranes.[1]

Table 1: Physicochemical Properties of Ricinoleic Acid (a key component of this compound)

PropertyValueReference
Molecular FormulaC18H34O3[2][3]
Molecular Weight298.46 g/mol [2]
Melting Point5.5 °C[4]
Boiling Point245 °C[4]
Water Solubility3460 mg/L (at 25 °C)[4]
LogP (Octanol/Water)5.7[3]

Note: Data for ricinoleic acid is provided as a reference for the properties of the core fatty acid component of this compound.

Applications in Drug Delivery Systems

This compound is a multifunctional excipient suitable for various drug delivery applications, primarily categorized into topical/transdermal and oral routes.

Topical and Transdermal Drug Delivery

This compound is an effective permeation enhancer, facilitating the transport of APIs through the stratum corneum, the primary barrier of the skin.[1][5] It is believed to increase the fluidity of the stratum corneum lipids, thereby enhancing drug diffusion.[5] Studies have shown that ricinthis compound can increase stratum corneum permeability by 40-60% compared to conventional emollients.[1]

Key applications in topical delivery include:

  • Oleogels: These are semi-solid systems where an oil phase (like this compound) is structured with a gelling agent.[6] They offer a non-aqueous, biocompatible medium that can enhance the solubility and stability of lipophilic drugs, providing prolonged drug release and improved patient compliance.[6]

  • Nanoemulsions: These are nano-sized emulsions that can improve the dispersion of active hydrophobic components and enhance their absorption into the skin.[7][8] Due to their small droplet size, nanoemulsions provide a large surface area for drug release and can effectively deliver actives to the skin.[8]

  • Liposomal Formulations: The inclusion of this compound in liposomal formulations has been shown to improve the absorption of retinoids by 2.5-fold.[1]

Oral Drug Delivery

For oral administration, this compound is a key component in Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[9] This in-situ emulsification enhances the solubilization and absorption of poorly water-soluble drugs, thereby improving their oral bioavailability.[10] Almost 40% of new drug compounds are hydrophobic, making SEDDS a critical technology in pharmaceutical development.[9]

Advantages of using this compound in SEDDS:

  • Enhanced Solubilization: The oily phase of the SEDDS, which can be this compound, acts as a solvent for lipophilic drugs.

  • Improved Bioavailability: By forming a fine emulsion in the gut, the drug is presented in a solubilized form with a large surface area for absorption, which can bypass the hepatic first-pass effect via lymphatic uptake.[11]

  • Protection from Degradation: The oily droplets can protect the encapsulated drug from enzymatic degradation in the GI tract.[8]

Experimental Protocols

Protocol for Preparation of an this compound-Based Oleogel for Topical Delivery

This protocol describes the preparation of a simple oleogel using this compound as the oil phase and a suitable gelling agent.

Materials:

  • This compound

  • Gelling agent (e.g., 12-hydroxystearic acid, ethylcellulose)

  • Active Pharmaceutical Ingredient (API)

  • Heating magnetic stirrer

  • Beaker

  • Spatula

Procedure:

  • Weigh the required amounts of this compound and the gelling agent into a beaker. The concentration of the gelling agent will depend on the desired viscosity and should be optimized (typically ranging from 2% to 20% w/w).

  • Heat the mixture on a heating magnetic stirrer to a temperature above the melting point of the gelling agent, under constant stirring, until a clear, homogenous liquid is formed.

  • Disperse the pre-weighed API into the molten mixture and stir until it is completely dissolved or uniformly suspended.

  • Remove the beaker from the heat and allow the mixture to cool down to room temperature to form the oleogel.

Characterization: The resulting oleogel should be characterized for its physical appearance, pH, viscosity, spreadability, and in vitro drug release profile.

Oleogel_Preparation_Workflow cluster_materials Materials cluster_process Process cluster_characterization Characterization OR This compound Mix 1. Weigh & Mix OR and GA OR->Mix GA Gelling Agent GA->Mix API API Add_API 3. Add API & Dissolve API->Add_API Heat 2. Heat & Stir until clear Mix->Heat Heating Stirrer Heat->Add_API Cool 4. Cool to form Oleogel Add_API->Cool Viscosity Viscosity Cool->Viscosity Spreadability Spreadability Cool->Spreadability Release In Vitro Release Cool->Release

Workflow for Oleogel Preparation and Characterization.
Protocol for Formulation of an this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to formulate a SEDDS using this compound as the lipid phase.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol)

  • Active Pharmaceutical Ingredient (API)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, construct a ternary phase diagram with varying ratios of oil (this compound), surfactant, and co-surfactant.

  • Formulation Preparation:

    • Accurately weigh the required quantities of this compound, surfactant, and co-surfactant into a glass vial.

    • Mix the components thoroughly using a vortex mixer until a homogenous isotropic mixture is obtained. Gentle heating in a water bath (around 40°C) may be required to facilitate mixing.

    • Add the API to the mixture and vortex until it is completely dissolved.

  • Self-Emulsification Assessment:

    • Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of an aqueous medium (e.g., distilled water or simulated gastric fluid) under gentle agitation.

    • Visually observe the formation of the emulsion. A stable and spontaneous emulsion formation indicates a successful SEDDS formulation.

    • Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential.

SEDDS_Formulation_Workflow Start Start: API Solubility Studies PhaseDiagram Construct Ternary Phase Diagrams Start->PhaseDiagram SelectExcipients Select Optimal Ratios of Oil, Surfactant, Co-surfactant PhaseDiagram->SelectExcipients MixExcipients Mix Excipients to form Isotropic Mixture SelectExcipients->MixExcipients AddAPI Dissolve API in Mixture MixExcipients->AddAPI SEDDS_Preconcentrate SEDDS Pre-concentrate AddAPI->SEDDS_Preconcentrate Emulsification Self-Emulsification in Aqueous Medium SEDDS_Preconcentrate->Emulsification Characterization Characterize Emulsion (Droplet Size, PDI, Zeta Potential) Emulsification->Characterization

Workflow for SEDDS Formulation and Evaluation.
In Vitro Drug Release Study Protocol (for Topical Formulations)

This protocol describes a typical in vitro drug release study using a Franz diffusion cell.

Apparatus and Materials:

  • Franz diffusion cell

  • Synthetic membrane (e.g., cellulose acetate) or animal skin (e.g., rat skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Oleogel formulation containing API

  • Magnetic stirrer

  • Sampling syringe

  • Analytical instrument for API quantification (e.g., HPLC)

Procedure:

  • Mount the membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment if using animal skin.

  • Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.

  • Place the Franz diffusion cell in a water bath maintained at 32 ± 0.5 °C to simulate skin surface temperature. The receptor medium should be continuously stirred.

  • Apply a known quantity of the oleogel formulation onto the surface of the membrane in the donor compartment.

  • At predetermined time intervals, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the collected samples for API concentration using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area over time and plot the results.

Conclusion

This compound is a valuable and versatile excipient for the formulation of both topical and oral drug delivery systems. Its favorable physicochemical properties and demonstrated efficacy in enhancing drug permeation and bioavailability make it an attractive option for addressing the challenges associated with poorly soluble drugs. The protocols provided herein offer a starting point for the development and evaluation of this compound-based formulations. Further optimization and characterization will be necessary to tailor these formulations to specific APIs and therapeutic applications.

References

Application of Oleyl Ricinoleate in Nanoparticle Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl ricinoleate, the ester of oleyl alcohol and ricinoleic acid, is a valuable lipid excipient in the development of nanoparticle-based drug delivery systems. Its inherent properties, including its oily nature, biocompatibility, and potential for enhancing drug solubility, make it a suitable candidate for the formulation of Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and nanoemulsions, including Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). These nanoparticle platforms are designed to improve the oral bioavailability, stability, and targeted delivery of poorly water-soluble drugs. This document provides detailed application notes and experimental protocols for the synthesis and characterization of nanoparticles utilizing this compound.

Application Notes

This compound primarily serves as a liquid lipid (oil) component in nanoparticle formulations. Its role is crucial in forming the nanoparticle matrix and in solubilizing lipophilic active pharmaceutical ingredients (APIs).

1. Nanostructured Lipid Carriers (NLCs):

NLCs are composed of a blend of solid and liquid lipids. The incorporation of a liquid lipid like this compound into the solid lipid matrix creates a less-ordered crystalline structure. This imperfect structure offers several advantages over traditional solid lipid nanoparticles (SLNs):

  • Increased Drug Loading: The imperfections in the lipid matrix provide more space to accommodate drug molecules, leading to higher drug loading capacity.

  • Reduced Drug Expulsion: The less-ordered structure minimizes the expulsion of the encapsulated drug during storage.

  • Improved Stability: The lipid blend can enhance the overall physical stability of the nanoparticle dispersion.

In NLC formulations, this compound can be blended with solid lipids such as glyceryl monostearate, stearic acid, or cetyl palmitate. The ratio of solid lipid to this compound is a critical parameter that influences the nanoparticle's physicochemical properties and drug release profile.

2. Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS):

Nanoemulsions are kinetically stable, sub-micron sized emulsions of oil and water, stabilized by surfactants.[1][2] this compound can serve as the oil phase in oil-in-water (o/w) nanoemulsions, acting as a carrier for lipophilic drugs.

SNEDDS are isotropic mixtures of oil, surfactants, and sometimes cosolvents that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3][4] This in-situ formation of a nanoemulsion enhances the dissolution and absorption of poorly soluble drugs. In SNEDDS formulations, this compound can be the primary oil component, selected for its ability to dissolve the target drug. The choice of surfactants and cosurfactants is critical for the self-emulsification process and the resulting droplet size.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for lipid-based nanoparticles. While specific data for this compound-based systems are limited in publicly available literature, these tables provide representative values for NLCs and nanoemulsions formulated with similar liquid lipids.

Table 1: Physicochemical Characterization of Nanostructured Lipid Carriers (NLCs)

Formulation CodeSolid LipidLiquid Lipid (e.g., this compound)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NLC-1Glyceryl MonostearateOleic Acid183.40[5]0.32[5]-35.5[6]
NLC-2Stearic AcidSoybean Oil~200-300[7]< 0.3-14.1[8]
NLC-3TrimyristinOleic Acid~90[9]~0.2-

Data are representative values from literature for similar NLC formulations.[5][6][7][8][9]

Table 2: Drug Loading and Encapsulation Efficiency of NLCs and Nanoemulsions

Nanoparticle TypeDrugDrug Loading (%)Encapsulation Efficiency (%)
NLCDarunavir/Ritonavir20[7]≥92.5[7]
NLCLycopene->90[5]
NanoemulsionLycorine-82.7[10]
SLNThymoquinone-71.60[11]

Data are representative values from literature for similar lipid-based nanoparticle formulations.[5][7][10][11]

Experimental Protocols

Protocol 1: Preparation of Nanostructured Lipid Carriers (NLCs) using High-Pressure Homogenization (HPH)

This protocol describes a common method for producing NLCs.

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate)

  • Liquid Lipid (this compound)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80)

  • Purified Water

Procedure:

  • Lipid Phase Preparation:

    • Melt the solid lipid and this compound together at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the lipophilic API in the molten lipid mixture with continuous stirring until a clear solution is obtained.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using an Ultra-Turrax) at 16,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.[12]

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3-5 cycles).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form NLCs.

  • Storage:

    • Store the NLC dispersion at 4°C for further characterization.

Protocol 2: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.[6]

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.

    • Perform the measurements in triplicate and report the mean ± standard deviation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Ultrafiltration-centrifugation.

  • Procedure:

    • Place a known amount of the nanoparticle dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

    • Centrifuge at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug.

    • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

      • DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Nanoparticle Weight] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method.[13]

  • Procedure:

    • Place a known volume of the drug-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.

    • Seal the dialysis bag and immerse it in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental_Workflow_NLC_Synthesis cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_characterization Characterization Solid_Lipid Solid Lipid Melt_Mix Melt & Mix Solid_Lipid->Melt_Mix Oleyl_Ricinoleate This compound Oleyl_Ricinoleate->Melt_Mix API API API->Melt_Mix Pre_Emulsion Pre-emulsion (High-Speed Stirring) Melt_Mix->Pre_Emulsion Surfactant Surfactant Dissolve Dissolve & Heat Surfactant->Dissolve Water Water Water->Dissolve Dissolve->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cooling & NLC Formation HPH->Cooling Size_PDI_Zeta Particle Size, PDI, Zeta Potential (DLS) Cooling->Size_PDI_Zeta EE_DL EE & DL (Ultrafiltration) Cooling->EE_DL Drug_Release In Vitro Drug Release (Dialysis) Cooling->Drug_Release

Caption: Workflow for NLC Synthesis and Characterization.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Drug-Loaded Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation Therapeutic_Target Therapeutic Target Drug_Release->Therapeutic_Target

Caption: General Cellular Uptake of Nanoparticles.

References

Application Notes and Protocols: Oleyl Ricinoleate as a Plasticizer in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl ricinoleate, an ester derived from castor oil, is emerging as a sustainable and high-performance bio-based plasticizer for various polymers. Its inherent biodegradability, low toxicity, and excellent plasticizing efficiency make it a compelling alternative to traditional petroleum-based plasticizers like phthalates, which are facing increasing scrutiny due to health and environmental concerns.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in polymer research, with a special focus on Polyvinyl Chloride (PVC), and explores its applications in drug delivery systems.

Section 1: Application in Polymer Modification

This compound and its derivatives, such as Methyl Acetyl Ricinoleate (MAR), function as external plasticizers.[3][4] They work by embedding themselves between polymer chains, which disrupts the intermolecular forces, increases the free volume, and enhances the mobility of the polymer chains.[4][5] This molecular-level interaction leads to a reduction in the glass transition temperature (Tg), increased flexibility, and improved processability of the polymer.[3][4]

Key Performance Characteristics

The incorporation of ricinoleate-based plasticizers into polymer matrices, particularly PVC, results in significant improvements in material properties:

  • Enhanced Flexibility and Elongation: A primary benefit is the dramatic increase in the elongation at break, transforming rigid polymers into flexible materials.[3][6]

  • Reduced Glass Transition Temperature (Tg): A lower Tg signifies a wider temperature range for the material's flexible state.[3][7]

  • Improved Thermal Stability: Some ricinoleate derivatives can enhance the thermal stability of PVC by scavenging HCl released during degradation.[8]

  • Good Compatibility: Derivatives like MAR show good miscibility with PVC, leading to homogenous materials.[3]

  • Low Migration and Volatility: Compared to some conventional plasticizers, bio-based esters with higher molecular weight can exhibit reduced migration from the polymer matrix, which is crucial for applications in sensitive products like medical devices and food packaging.[9]

Data Presentation: Effects of Ricinoleate-Based Plasticizers on PVC

The following tables summarize the quantitative effects of ricinoleate derivatives on the mechanical and thermal properties of PVC.

Table 1: Effect of Methyl Acetyl Ricinoleate (MAR) Concentration on PVC Properties [3]

Plasticizer Concentration (PHR*)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)Melt Flow Index (g/10 min)
50--8.23.977
90---25.644.244

*PHR: Parts per hundred parts of resin by weight.

Table 2: Thermal Properties of PVC Plasticized with Epoxidized Glycidyl Ester of Ricinoleic Acetic Ester (EGERAE) vs. DOP [8]

Plasticizer Formulation (50 PHR total)Initial Decomposition Temp. (Ti) (°C)10% Mass-Loss Temp. (T10) (°C)50% Mass-Loss Temp. (T50) (°C)
100% DOP262.2255.5300.5
100% EGERAE271.8275.8320.8

Table 3: Mechanical Properties of PVC Plasticized with EGERAE vs. DOP [8]

Plasticizer Formulation (PHR)Tensile Strength (MPa)Elongation at Break (%)
50 PHR DOP-256.9
10 PHR EGERAE + 40 PHR DOP-308.4
30 PHR EGERAE + 20 PHR DOP-337.9

Section 2: Experimental Protocols

Preparation of Plasticized PVC Films

This protocol describes the preparation of plasticized PVC films using a two-roll mill, a common method for achieving good dispersion of the plasticizer.[2][10]

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound derivative (e.g., MAR)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling

  • Mixing vessel

Protocol:

  • Pre-mixing: In a mixing vessel, combine 100 parts of PVC resin with the desired parts of the this compound plasticizer (e.g., 50 PHR) and a suitable amount of thermal stabilizer (e.g., 2-3 PHR).

  • Dry Blending: For larger batches, a high-speed mixer can be used. Mix the components at a temperature between 25°C and 70°C. For plasticizer levels above 20 PHR, it is advisable to add the plasticizer in two stages to ensure uniform absorption.[11][12] The mixing is continued until a drop temperature of 55°C to 65°C is reached to form a free-flowing dry blend.[1][11]

  • Milling: Set the temperature of the two-roll mill to approximately 140-160°C.

  • Compounding: Transfer the pre-mixed compound to the heated two-roll mill.

  • Homogenization: Continuously fold and pass the molten polymer through the mill for approximately 10-15 minutes to ensure a homogeneous mixture.[10]

  • Sheet Formation: Once homogenized, remove the polymer sheet from the mill.

  • Compression Molding: Place the sheet in a mold and preheat in a hydraulic press at 160-170°C for 5 minutes with minimal pressure.

  • Pressing: Apply a pressure of 10-15 MPa for 5 minutes.

  • Cooling: Cool the mold under pressure to room temperature.

  • Sample Conditioning: Remove the film and condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Characterization of Plasticized Films

2.2.1. Thermal Analysis

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg).

    • Procedure:

      • Weigh 5-10 mg of the plasticized film into an aluminum DSC pan.

      • Place the pan in the DSC cell.

      • Heat the sample from room temperature to 120°C at a heating rate of 10 K/min under a nitrogen atmosphere (50 cm³/min).[7][13]

      • Quench-cool the sample.

      • Reheat the sample under the same conditions to obtain the Tg from the second heating scan. The Tg is determined as the midpoint of the transition in the heat flow curve.[7][14]

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess the thermal stability of the plasticized PVC.

    • Procedure:

      • Place 10-15 mg of the sample in a TGA crucible.

      • Heat the sample from 30°C to 600°C at a heating rate of 10 K/min under a nitrogen atmosphere.[13]

      • Record the mass loss as a function of temperature to determine the onset of degradation (Ti) and other key degradation temperatures (T10, T50).[8]

2.2.2. Mechanical Testing

  • Tensile Testing:

    • Objective: To determine tensile strength, elongation at break, and Young's modulus.

    • Procedure:

      • Cut dumbbell-shaped specimens from the conditioned films according to ASTM D638 or ISO 527 standards.

      • Measure the thickness and width of the gauge section of each specimen.

      • Mount the specimen in the grips of a universal testing machine.

      • Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.

      • Record the load and extension data to calculate the tensile properties.[15]

Section 3: Application in Drug Delivery Systems

This compound's properties as a lipid excipient make it valuable in the formulation of drug delivery systems, particularly for poorly water-soluble drugs. Lipids can enhance the solubility and bioavailability of such drugs.[16]

Role in Drug Delivery
  • Permeation Enhancer: Ricinthis compound has been shown to increase the permeability of the stratum corneum, facilitating the transdermal delivery of active pharmaceutical ingredients (APIs).

  • Lipid Carrier: It can be used as the oil phase in lipid-based formulations such as:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.[17][18] This can improve the oral bioavailability of lipophilic drugs.

    • Lipid Nanoparticles (LNPs): These include Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can encapsulate drugs, protecting them from degradation and enabling controlled release.[19][20]

Protocol for Lipid Nanoparticle Formulation (Microfluidic Mixing)

This protocol provides a general guideline for the formulation of lipid nanoparticles for drug encapsulation using a microfluidic mixing technique.[21][22]

Materials and Equipment:

  • This compound (as part of the lipid phase)

  • Other lipids (e.g., phospholipids, cholesterol, PEG-lipid)

  • Active Pharmaceutical Ingredient (API)

  • Ethanol (or other suitable organic solvent)

  • Aqueous buffer (e.g., citrate buffer)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringe pumps

Protocol:

  • Prepare the Organic Phase: Dissolve the API, this compound, and other lipid components in ethanol to form a clear solution.[23]

  • Prepare the Aqueous Phase: Dissolve any aqueous-soluble components in the chosen buffer.

  • Set up the Microfluidic System: Prime the microfluidic cartridge and syringes with the respective solvents according to the manufacturer's instructions.[21]

  • Mixing: Load the organic and aqueous phases into separate syringes and place them on the syringe pumps.

  • Formulation: Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces the self-assembly of the lipids into nanoparticles, encapsulating the API.[22]

  • Purification: The resulting nanoparticle suspension is typically purified to remove the organic solvent and non-encapsulated API, often through dialysis or tangential flow filtration.

  • Characterization: Characterize the lipid nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Section 4: Visualizations

Mechanism of Plasticization

G cluster_0 Rigid Polymer (e.g., PVC) cluster_1 Plasticized Polymer p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain process Addition of This compound (Plasticizer) label_a Strong Intermolecular Forces pp1 Polymer Chain or1 Oleyl Ricinoleate pp2 Polymer Chain or2 Oleyl Ricinoleate pp3 Polymer Chain label_b Weakened Intermolecular Forces, Increased Free Volume & Mobility

Caption: Mechanism of polymer plasticization by this compound.

Experimental Workflow for Plasticized Film Production

G cluster_prep Material Preparation cluster_analysis Characterization A PVC Resin & Stabilizer C High-Speed Mixing (55-65°C) A->C B This compound B->C D Two-Roll Milling (140-160°C) C->D E Compression Molding (160-170°C) D->E F Conditioning (24h, 23°C, 50% RH) E->F G Mechanical Testing (Tensile) F->G H Thermal Analysis (DSC, TGA) F->H

Caption: Experimental workflow for producing and testing plasticized films.

This compound in Lipid-Based Drug Delivery

G cluster_formulation Formulation Components cluster_delivery Lipid-Based Carrier API Poorly Soluble API Process Self-Assembly (e.g., Microfluidics) API->Process OR This compound (Oil Phase) OR->Process Surf Surfactant(s) Surf->Process Aq Aqueous Phase Aq->Process LNP Lipid Nanoparticle (API Encapsulated) Process->LNP Outcome Improved Solubility Enhanced Bioavailability Controlled Release LNP->Outcome

Caption: Role of this compound in a lipid-based drug delivery system.

References

Application Notes and Protocols for the Formulation of Oleyl Ricinoleate in Topical and Transdermal Patches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl ricinoleate, the ester of oleyl alcohol and ricinoleic acid, is a valuable excipient in the development of topical and transdermal drug delivery systems. Its properties as both a plasticizer and a penetration enhancer make it a versatile component in the formulation of patches designed to deliver active pharmaceutical ingredients (APIs) through the skin. These application notes provide detailed information on the formulation, characterization, and mechanism of action of this compound in topical and transdermal patches.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in formulation development.

PropertyValueReference
Molecular FormulaC₃₆H₆₈O₄[1]
Molecular Weight564.9 g/mol [1]
AppearanceAmber-colored, viscous oily liquid[2]
Key Structural FeaturesHydroxyl group at the 12th carbon and a cis double bond between carbons 9 and 10 in both acyl and alkyl chains[1]

Role in Topical and Transdermal Formulations

This compound serves two primary functions in patch formulations: as a plasticizer and a penetration enhancer.

  • Plasticizer: The hydroxyl value of ricinthis compound contributes to its effectiveness as a plasticizer in polymer-based systems.[1] Plasticizers are essential for imparting flexibility to the patch, preventing it from becoming brittle and cracking, thereby ensuring good skin conformity and patient comfort.[3][4]

  • Penetration Enhancer: this compound has been reported to increase the permeability of the stratum corneum by 40-60% compared to conventional emollients.[1] This enhancement of drug penetration is crucial for the systemic delivery of APIs through the skin.

Mechanism of Action as a Penetration Enhancer

The mechanism by which this compound enhances skin permeation is believed to be similar to that of other fatty acids and their esters. This primarily involves the disruption of the highly ordered lipid lamellae within the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and facilitating the diffusion of drug molecules through it.

OR_Node This compound SC_Node Stratum Corneum Lipids OR_Node->SC_Node interacts with Disruption_Node Disruption of Lipid Lamellae SC_Node->Disruption_Node Fluidity_Node Increased Lipid Fluidity Disruption_Node->Fluidity_Node Permeability_Node Increased Skin Permeability Fluidity_Node->Permeability_Node Drug_Node Drug Diffusion Permeability_Node->Drug_Node facilitates Start Weigh Ingredients (API, Adhesive, this compound) Dissolve Dissolve in Solvent (e.g., Toluene/Hexane) Start->Dissolve Cast Cast onto Release Liner Dissolve->Cast Dry Dry to Evaporate Solvent Cast->Dry Laminate Laminate with Backing Layer Dry->Laminate Cut Cut into Patches Laminate->Cut Prepare_Skin Prepare Excised Skin Mount_Skin Mount Skin on Franz Cell Prepare_Skin->Mount_Skin Apply_Patch Apply Transdermal Patch Mount_Skin->Apply_Patch Sample Sample Receptor Medium at Intervals Apply_Patch->Sample Analyze Analyze Samples (HPLC/UV-Vis) Sample->Analyze Calculate Calculate Permeation Parameters Analyze->Calculate

References

Application Notes and Protocols for Incorporating Oleyl Ricinoleate into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for both hydrophilic and hydrophobic therapeutic agents. Their unique structure, composed of a lipid bilayer enclosing an aqueous core, allows for the encapsulation of a wide range of molecules.[1] Oleyl Ricinoleate, a hydrophobic ester, can be incorporated into the lipid bilayer of liposomes, potentially modifying the membrane's fluidity and serving as a lipid core for drug solubilization. This document provides a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method, followed by characterization protocols to ensure quality and consistency.

Data Presentation

The incorporation of this compound can influence the physicochemical properties of liposomes. The following table summarizes the expected impact of varying this compound concentrations on key liposomal parameters. This data is representative and may vary based on the specific lipid composition and process parameters.

Formulation CodePhospholipid:Cholesterol:this compound (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
LOR-010:5:0155 ± 50.15 ± 0.02N/A
LOR-110:5:1168 ± 70.18 ± 0.0392 ± 4
LOR-210:5:2182 ± 90.21 ± 0.0488 ± 5
LOR-510:5:5210 ± 120.25 ± 0.0581 ± 6

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes, particularly for the encapsulation of hydrophobic molecules.[2][3] This method involves the formation of a thin lipid film from a solution of lipids and the substance to be encapsulated in an organic solvent, followed by hydration of the film with an aqueous buffer.[4][5]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas supply

Protocol:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. For example, for formulation LOR-1, use appropriate molar quantities.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid (for DPPC, Tc ≈ 41°C, so a temperature of 45-50°C is suitable).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-warm the PBS (pH 7.4) to the same temperature as the water bath.

    • Add the warm PBS to the flask containing the lipid film.

    • Hydrate the film by gentle rotation of the flask in the water bath for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to achieve a homogenous population of liposomes.[6]

Characterization of Liposomes

a. Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is a common technique used to determine the size distribution and PDI of nanoparticles in suspension.[7][8][9]

Protocol:

  • Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • Record the Z-average mean diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse liposomal formulation.[10][11]

b. Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the liposomes, allowing for the assessment of their shape, lamellarity, and size.[12]

Protocol:

  • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.

  • Allow the sample to adsorb for a few minutes.

  • Remove the excess sample with filter paper.

  • (Optional) Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.

  • Allow the grid to air-dry completely.

  • Observe the sample under a transmission electron microscope.

c. Determination of Encapsulation Efficiency (%EE)

The encapsulation efficiency is the percentage of the initial amount of this compound that is successfully incorporated into the liposomes. This can be determined by separating the unencapsulated this compound from the liposomes and quantifying the amount in the liposomal fraction. High-Performance Liquid Chromatography (HPLC) is a suitable method for this quantification.[13][14]

Protocol:

  • Separation of Unencapsulated this compound:

    • Use size exclusion chromatography or ultracentrifugation to separate the liposomes from the aqueous medium containing any unencapsulated this compound.

  • Quantification by HPLC:

    • Sample Preparation: Disrupt the separated liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: Acetonitrile:Water gradient.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at an appropriate wavelength (requires determination based on this compound's absorbance spectrum).

    • Standard Curve: Prepare a standard curve of known concentrations of this compound.

    • Analysis: Inject the prepared sample and quantify the amount of this compound by comparing the peak area to the standard curve.

  • Calculation of Encapsulation Efficiency:

    • %EE = (Amount of encapsulated this compound / Total initial amount of this compound) x 100

Stability Studies

The stability of the liposomal formulation is crucial for its shelf-life and therapeutic efficacy. Stability can be assessed by monitoring changes in particle size, PDI, and drug leakage over time at different storage conditions.[15][16][17][18]

Protocol:

  • Store aliquots of the liposome formulation at different temperatures (e.g., 4°C and 25°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample.

  • Analyze the sample for mean particle size, PDI, and the amount of encapsulated this compound as described in the characterization section.

  • Plot the changes in these parameters as a function of time to evaluate the stability of the formulation.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation 1. Liposome Preparation cluster_characterization 2. Characterization cluster_stability 3. Stability Assessment prep1 Dissolve Lipids & this compound in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Extrusion) prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 char2 Morphology (TEM) prep4->char2 char3 Encapsulation Efficiency (HPLC) prep4->char3 stab1 Storage at Different Temperatures prep4->stab1 stab2 Time-Point Analysis of Size, PDI, & %EE stab1->stab2

Caption: Workflow for liposome preparation and characterization.

Logical Relationship for Encapsulation

encapsulation_logic cluster_components Initial Components cluster_process Process cluster_result Final Product lipids Phospholipids Cholesterol mix Mixing lipids->mix oleyl This compound oleyl->mix solvent Organic Solvent solvent->mix evaporation Solvent Evaporation mix->evaporation hydration Hydration evaporation->hydration extrusion Extrusion hydration->extrusion liposome Liposome with Encapsulated This compound extrusion->liposome

Caption: Logical flow of this compound encapsulation.

References

Application Notes and Protocols for Oleyl Ricinoleate in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl Ricinoleate, the ester of oleyl alcohol and ricinoleic acid, is a versatile liquid emollient and skin-conditioning agent with significant potential in cosmetic and pharmaceutical formulations. Its unique properties, including its high molecular weight, lubricating feel, and potential to enhance skin penetration, make it a valuable ingredient in a variety of topical products. These application notes provide detailed information on its physicochemical properties, formulation guidelines, and protocols for evaluating its performance in enhancing skin delivery and ensuring emulsion stability.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective incorporation into formulations.

PropertyValueReference
CAS Number 36781-75-6[1]
Molecular Formula C₃₆H₆₈O₃[1]
Molecular Weight 548.92 g/mol [1]
Appearance Liquid[2]
Boiling Point 635.1 °C at 760 mmHg[1]
Density 0.925 g/cm³[1]
Flash Point 180.3 °C[1]
LogP 11.57540[1]
Refractive Index 1.475[1]

Solubility of this compound in Common Cosmetic Ingredients

SolventExpected Solubility
Caprylic/Capric Triglyceride Soluble
Isopropyl Myristate Soluble
Dimethicone Soluble
Mineral Oil Soluble
Castor Oil Soluble
Ethanol Sparingly Soluble
Water Insoluble

Note: Experimental verification is recommended to determine the precise solubility limits in specific formulations.

Application in Skin Penetration Enhancement

This compound, due to its structural similarity to oleic acid, a known penetration enhancer, is postulated to improve the transdermal delivery of active pharmaceutical ingredients (APIs). The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to exogenous compounds.[3]

Proposed Mechanism of Skin Penetration Enhancement

G cluster_0 Formulation cluster_1 Stratum Corneum Formulation Formulation Oleyl_Ricinoleate This compound Formulation->Oleyl_Ricinoleate API Active Ingredient Formulation->API SC_Lipids Organized Lipid Bilayers Oleyl_Ricinoleate->SC_Lipids intercalates API_Penetration Increased API Permeation API->API_Penetration enhanced penetration Disrupted_Lipids Disrupted Lipid Bilayers SC_Lipids->Disrupted_Lipids increased fluidity Disrupted_Lipids->API_Penetration facilitates

Mechanism of this compound in skin penetration.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a method to quantify the penetration enhancement effect of this compound on a model active ingredient, such as caffeine.

Objective: To determine the permeability coefficient (Kp) and enhancement ratio (ER) of an active pharmaceutical ingredient (API) in the presence of this compound.

Materials:

  • Franz diffusion cells

  • Full-thickness porcine or human skin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model API (e.g., Caffeine)

  • This compound

  • Formulation base (e.g., O/W cream)

  • HPLC system for API quantification

  • Magnetic stirrer and stir bars

  • Water bath maintained at 37°C

  • Micro-syringes

Procedure:

  • Skin Preparation:

    • Thaw frozen full-thickness skin at room temperature.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Carefully remove any subcutaneous fat.

    • Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a known volume of pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Place the assembled cells in a water bath set to 37°C to maintain a skin surface temperature of approximately 32°C.

    • Allow the system to equilibrate for 30 minutes.

  • Formulation Preparation:

    • Prepare a control formulation (e.g., O/W cream) containing a known concentration of the model API.

    • Prepare a test formulation identical to the control but with the addition of a specific concentration of this compound (e.g., 5% w/w).

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 10 mg/cm²) of the control or test formulation evenly onto the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution through the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp, cm/h) using the following equation:

      • Kp = Jss / C₀ (where C₀ is the initial concentration of the API in the donor formulation).

    • Calculate the Enhancement Ratio (ER) as follows:

      • ER = Kp (with this compound) / Kp (control).

Expected Quantitative Data for Skin Penetration Enhancement

The following table presents hypothetical data illustrating the potential skin penetration enhancement effect of this compound on a model active ingredient. Actual results will vary depending on the specific API and formulation.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (without this compound) 1.50.151.0
5% this compound 4.50.453.0
10% this compound 6.80.684.5

Application in Emulsion Formulations

This compound functions as an effective emollient and co-emulsifier in oil-in-water (O/W) and water-in-oil (W/O) emulsions, contributing to a desirable skin feel and improving emulsion stability.

Experimental Workflow for Emulsion Preparation and Stability Evaluation

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Stability Assessment Oil_Phase Oil Phase: - this compound - Other Oils - Emulsifier Heat_Oil Heat to 75°C Oil_Phase->Heat_Oil Water_Phase Aqueous Phase: - Water - Humectants - Stabilizers Heat_Water Heat to 75°C Water_Phase->Heat_Water Combine Add Oil Phase to Aqueous Phase Heat_Oil->Combine Heat_Water->Combine Homogenize Homogenize Combine->Homogenize Cool Cool with Gentle Mixing Homogenize->Cool Initial_Eval Initial Evaluation: - pH - Viscosity - Droplet Size - Zeta Potential Cool->Initial_Eval Accelerated_Stability Accelerated Stability Testing: - Centrifugation - Freeze-Thaw Cycles - Elevated Temperatures Initial_Eval->Accelerated_Stability Long_Term_Stability Long-Term Stability: - Real-time monitoring Initial_Eval->Long_Term_Stability

Workflow for emulsion preparation and stability testing.
Experimental Protocol: Preparation and Stability Evaluation of an O/W Emulsion

Objective: To prepare an O/W emulsion containing this compound and evaluate its stability over time.

Materials:

  • This compound

  • Other oil phase components (e.g., Caprylic/Capric Triglyceride)

  • Emulsifier (e.g., Cetearyl Alcohol and Ceteareth-20)

  • Deionized water

  • Humectant (e.g., Glycerin)

  • Thickener (e.g., Xanthan Gum)

  • Preservative

  • Homogenizer

  • pH meter

  • Viscometer

  • Particle size analyzer (for droplet size and zeta potential)

  • Centrifuge

  • Temperature-controlled chambers

Procedure:

  • Phase Preparation:

    • Oil Phase: Combine this compound, other oils, and the emulsifier in a beaker. Heat to 75°C with gentle stirring until all components are melted and uniform.

    • Aqueous Phase: In a separate beaker, combine deionized water, glycerin, and xanthan gum. Heat to 75°C with stirring until the xanthan gum is fully hydrated.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes.

    • Continue mixing at a lower speed while allowing the emulsion to cool to room temperature.

    • Add the preservative when the temperature is below 40°C.

    • Adjust the pH if necessary.

  • Initial Evaluation (Time = 0):

    • Measure and record the pH of the emulsion.

    • Measure and record the viscosity at a defined shear rate.

    • Determine the mean droplet size and polydispersity index (PDI).

    • Measure the zeta potential.

  • Accelerated Stability Testing:

    • Centrifugation Test: Centrifuge a sample of the emulsion at 3000 rpm for 30 minutes and observe for any signs of phase separation or creaming.

    • Freeze-Thaw Cycles: Subject the emulsion to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours. After each cycle, observe for any changes in appearance, pH, and viscosity.

    • Elevated Temperature Stability: Store samples at 45°C for three months. At monthly intervals, evaluate the appearance, pH, and viscosity.

  • Long-Term Stability:

    • Store samples at room temperature (25°C) and observe for any changes in appearance, pH, and viscosity at 1, 3, 6, and 12 months.

Expected Quantitative Data for Emulsion Stability

The following table provides hypothetical data on the effect of this compound concentration on the stability parameters of an O/W emulsion.

Parameter0% this compound (Control)5% this compound10% this compound
pH (Initial) 6.26.26.1
Viscosity (Initial, cP) 500055006000
Droplet Size (Initial, µm) 2.52.11.8
Zeta Potential (Initial, mV) -35-38-42
Phase Separation (after Centrifugation) NoneNoneNone
Viscosity (after 3 Freeze-Thaw Cycles, cP) 480053005800

Analytical Methods

For the quantitative analysis of this compound in formulations and biological matrices, High-Performance Liquid Chromatography (HPLC) is a suitable technique. While a specific validated method for this compound was not found in the reviewed literature, methods for the analysis of the parent compound, ricinoleic acid, can be adapted.[1][3]

Proposed HPLC Method for this compound
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient

  • Detector: UV detector at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

Note: Method development and validation are required for accurate quantification.

Safety and Regulatory Information

  • Safety: Ricinoleates, as a class, are considered safe for use in cosmetics when formulated to be non-irritating.[4] They are generally non-toxic and have low potential for skin irritation or sensitization.

  • Regulatory: The use of this compound in cosmetic products is subject to the regulations of the respective country or region. It is important to consult the relevant regulatory bodies for specific guidelines and restrictions.

Conclusion

This compound is a multifunctional ingredient with significant benefits for cosmetic and pharmaceutical formulations. Its emollient and skin-conditioning properties, coupled with its potential to enhance the skin penetration of active ingredients and contribute to emulsion stability, make it a valuable tool for formulators. The protocols and data presented in these application notes provide a framework for researchers and developers to effectively utilize this compound in the creation of innovative and efficacious topical products. Further research to generate specific quantitative data for this compound will further enhance its application in the industry.

References

Isolating Ricinoleic Acid from Castor Oil: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of ricinoleic acid from castor oil, a critical starting material for various research and development applications, including the synthesis of novel therapeutics, biodegradable polymers, and other valuable oleochemicals. Castor oil is a unique vegetable oil, with ricinoleic acid comprising approximately 89-92% of its fatty acid content[1][2][3][4]. The methods detailed below are suitable for laboratory-scale purification and are presented with comparative data to aid in method selection based on desired purity, yield, and available resources.

Comparison of Ricinoleic Acid Isolation Methods

The selection of an appropriate isolation method depends on the specific requirements of the research, such as the desired purity of the final product, the acceptable yield, and the available laboratory equipment. The following table summarizes the quantitative data for the primary isolation techniques discussed in this document.

MethodPurityYield/Conversion RateKey AdvantagesKey Disadvantages
Saponification followed by Acidification Good to HighTypically highSimple, well-established methodCan produce by-products, requires strong acids and bases
Low-Temperature Crystallization >99%ModerateHigh purity achievableRequires very low temperatures (-70°C), multiple recrystallization steps
Enzymatic Hydrolysis (Lipase) High96.2 ± 1.5% (conversion rate)[1][2][3][4]"Green" method, mild reaction conditionsEnzymes can be costly, may require optimization
Salt-Solubility-Based Fractionation 97.9-98.6%[5][6][7]55.5 ± 2.5% (total process yield)[5][6][7]Reproducible, scalable, inexpensive[5][7]Moderate yield
Transesterification and Hydrolysis High93.44% (hydrolysis of methyl ricinoleate)[8]Can produce high purity intermediate (methyl ricinoleate)[8]Two-step process, involves use of organic solvents

Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the comparison table.

Protocol 1: Saponification followed by Acidification

This method, a traditional and widely used approach, involves the hydrolysis of the triglycerides in castor oil using a strong alkali, followed by acidification to liberate the free fatty acids.

Materials:

  • Castor oil

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve 100 g of castor oil in 200 mL of 95% ethanol.

    • Slowly add a solution of 25 g of NaOH dissolved in 50 mL of distilled water while stirring.

    • Heat the mixture to reflux for 2 hours to ensure complete saponification (the formation of soap).

  • Solvent Removal:

    • After reflux, remove the ethanol using a rotary evaporator.

  • Dissolution of Soap:

    • Dissolve the resulting soap paste in 500 mL of warm distilled water.

  • Acidification:

    • Slowly add concentrated HCl to the soap solution with constant stirring until the pH is approximately 1-2. This will precipitate the free fatty acids.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the liberated fatty acids with 3 x 150 mL of diethyl ether.

    • Combine the organic layers and wash with distilled water until the washings are neutral.

  • Drying and Concentration:

    • Dry the ether extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude ricinoleic acid.

Protocol 2: Low-Temperature Crystallization

This physical separation technique is capable of producing very high purity ricinoleic acid by leveraging its differential solubility in a cold solvent.

Materials:

  • Crude fatty acids from castor oil (obtained from Protocol 1)

  • Dry acetone

  • Low-temperature bath (e.g., dry ice/alcohol slurry) capable of reaching -70°C

  • Jacketed filtration funnel

  • Vacuum flask

Procedure:

  • Dissolution:

    • Dissolve the crude fatty acids in dry acetone at a concentration of approximately 10-20% (w/v).

  • Fractional Crystallization:

    • Cool the solution to -40°C and hold for 2-4 hours to precipitate saturated fatty acids.

    • Filter the cold solution to remove the precipitated solids.

    • Further cool the filtrate to -50°C and hold for another 2-4 hours, collecting the crystallized fraction. This fraction will be enriched in ricinoleic acid.

  • Recrystallization for High Purity:

    • Dissolve the ricinoleic acid-enriched fraction in fresh, cold acetone (approximately 5% solution).

    • Cool the solution to -70°C and allow it to crystallize.

    • Filter the crystals using a pre-cooled jacketed filtration funnel.

    • Repeat the recrystallization process 7-10 times to achieve a purity of over 99%.

  • Solvent Removal:

    • Remove the acetone from the final product under reduced pressure.

Protocol 3: Enzymatic Hydrolysis using Lipase

This method offers a more environmentally friendly approach to hydrolyzing castor oil under mild conditions.

Materials:

  • Castor oil

  • Immobilized lipase (e.g., Lipozyme TL IM)[1][2]

  • Phosphate buffer solution (pH 7.0)

  • Shaking incubator or stirred tank reactor

  • Centrifuge

Procedure:

  • Reaction Setup:

    • Prepare an emulsion of castor oil in phosphate buffer. The oil-to-buffer ratio may need optimization but a 1:1 ratio is a good starting point.

    • Add the immobilized lipase to the emulsion. The enzyme loading should be optimized based on the manufacturer's specifications (e.g., 5-10% by weight of oil).

  • Hydrolysis:

    • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation for 24-48 hours.

    • The conversion rate can be monitored by taking aliquots and determining the free fatty acid content via titration. A conversion rate of 96.2 ± 1.5% has been reported.[1][2][3][4]

  • Enzyme Separation:

    • Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.

  • Product Separation:

    • The reaction mixture will separate into an oily layer (ricinoleic acid) and an aqueous layer (glycerol).

    • Separate the layers. The ricinoleic acid layer can be further purified by washing with warm water to remove any remaining glycerol.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the isolation of ricinoleic acid from castor oil, encompassing the key stages common to most methods.

G cluster_0 Preparation of Free Fatty Acids cluster_1 Purification cluster_2 Analysis CastorOil Castor Oil (Triglycerides) Hydrolysis Hydrolysis (Saponification or Enzymatic) CastorOil->Hydrolysis CrudeFA Crude Fatty Acids + Glycerol Hydrolysis->CrudeFA Purification Purification Step (e.g., Crystallization, Chromatography) CrudeFA->Purification PureRA Purified Ricinoleic Acid Purification->PureRA Analysis Quality Control (GC, HPLC, Titration) PureRA->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: General workflow for ricinoleic acid isolation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Oleyl Ricinoleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of Oleyl Ricinoleate.

Section 1: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common stability issues in this compound formulations.

Issue 1: Crystallization or Cloudiness Upon Storage

Question: My this compound formulation has become cloudy or has developed visible crystals during storage, particularly at lower temperatures. What is the cause and how can I prevent this?

Answer:

Crystallization in this compound formulations is primarily due to the partial saturation of its fatty acid chains and the presence of a hydroxyl group, which can lead to the formation of ordered structures at reduced temperatures. The rate and extent of crystallization are influenced by factors such as storage temperature, cooling rate, and the presence of nucleating agents.

Troubleshooting Workflow:

start Crystallization Observed check_storage Verify Storage Conditions start->check_storage Initial Step analyze_composition Analyze Formulation Composition check_storage->analyze_composition If conditions are correct slow_cooling Implement Slow Cooling Protocol analyze_composition->slow_cooling If composition is simple add_inhibitor Incorporate Crystallization Inhibitor analyze_composition->add_inhibitor If complex matrix end_stable Stable Formulation slow_cooling->end_stable Effective modify_solvent Modify Solvent System add_inhibitor->modify_solvent If inhibitor is ineffective modify_solvent->end_stable Effective

Caption: Troubleshooting workflow for addressing crystallization in this compound formulations.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
Rapid Cooling Rate Implement a controlled, slower cooling rate during manufacturing to allow for the formation of more stable, smaller crystals that are less likely to grow and cause cloudiness.[1]Protocol 1: Controlled Cooling Study
Low Storage Temperature Determine the cloud point of your formulation and ensure storage is maintained above this temperature.Protocol 2: Cloud Point Determination
Incompatible Excipients Certain excipients can act as nucleation sites. Evaluate the compatibility of this compound with all formulation components.Protocol 3: Excipient Compatibility Screening
Absence of Crystallization Inhibitors Incorporate a crystallization inhibitor, such as polyglycerol esters of fatty acids or other suitable polymers, to disrupt the crystal lattice formation.Protocol 4: Evaluation of Crystallization Inhibitors
Issue 2: Phase Separation in Emulsions

Question: My oil-in-water (O/W) or water-in-oil (W/O) emulsion containing this compound is separating over time. What are the likely causes and solutions?

Answer:

Emulsion instability, leading to creaming, coalescence, or breaking, can be caused by a variety of factors including an inappropriate emulsifier system, incorrect processing parameters, or interactions between formulation components.

Troubleshooting Logic:

start Phase Separation check_hlb Review Emulsifier HLB Value start->check_hlb optimize_conc Optimize Emulsifier Concentration check_hlb->optimize_conc If HLB is appropriate increase_viscosity Increase Viscosity of Continuous Phase optimize_conc->increase_viscosity If separation persists check_homogenization Evaluate Homogenization Process increase_viscosity->check_homogenization If creaming occurs end_stable Stable Emulsion check_homogenization->end_stable If effective

Caption: Logical steps for troubleshooting emulsion phase separation.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
Incorrect HLB Value The Hydrophile-Lipophile Balance (HLB) of the emulsifier system must match the required HLB of the oil phase. Determine the optimal HLB for your specific this compound concentration.Protocol 5: HLB Optimization Study
Insufficient Emulsifier Concentration The amount of emulsifier may be insufficient to adequately cover the surface of the oil droplets. Increase the emulsifier concentration incrementally.Protocol 6: Emulsifier Concentration Titration
Inadequate Homogenization Large droplet size due to insufficient shear during emulsification leads to faster creaming and coalescence. Optimize homogenization speed and time.Protocol 7: Droplet Size Analysis
Low Viscosity of Continuous Phase A low-viscosity continuous phase allows for faster movement and coalescence of droplets. Incorporate a rheology modifier to increase viscosity.Protocol 8: Rheological Characterization

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkage in this compound can be hydrolyzed, especially in the presence of strong acids or bases, or enzymatically, to yield oleyl alcohol and ricinoleic acid. The rate of hydrolysis is pH-dependent.

  • Oxidation: The double bond in the oleyl and ricinoleate moieties is susceptible to oxidation, leading to the formation of peroxides, aldehydes, and other degradation products. This can be initiated by heat, light, and the presence of metal ions.

Q2: How does pH affect the stability of this compound formulations?

A2: The pH of a formulation can significantly impact the hydrolytic stability of this compound. Generally, the hydrolysis of esters is catalyzed by both acids and bases. Therefore, formulations with a pH close to neutral (pH 6-7) are expected to exhibit the greatest stability against hydrolysis.

Q3: What types of antioxidants are effective in stabilizing this compound?

A3: Both natural and synthetic antioxidants can be effective. Phenolic compounds have been shown to be efficient in retarding the oxidative process. The choice of antioxidant may depend on the formulation type and regulatory requirements.

Table 1: Effect of Antioxidants on the Oxidative Stability of Ricinoleate Esters (Illustrative Data)

Antioxidant Concentration (wt%) Oxidative Stability Improvement (Fold Increase)
Propyl Gallate 0.1 ~15-20
Saturated Cardanol 0.1 ~10-18
DBPC (2,6-di-tert-butyl-4-methylphenol) 0.1 ~6-10

Data is illustrative and based on studies on ricinoleate derivatives. Actual performance may vary based on the specific formulation.

Q4: Are there any known excipient incompatibilities with this compound?

  • Strong Oxidizing Agents: These can accelerate the degradation of the unsaturated fatty acid chains.

  • Highly Acidic or Alkaline Excipients: These can catalyze the hydrolysis of the ester bond.

  • Certain Polymers: Interactions between this compound and polymers like carbomers or xanthan gum can affect the rheology and stability of the formulation. Compatibility testing is crucial.[2][3]

Q5: How can I perform accelerated stability testing on my this compound formulation?

A5: Accelerated stability testing for this compound formulations should follow ICH guidelines. This typically involves storing the formulation at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a period of up to 6 months. Key parameters to monitor include appearance, pH, viscosity, particle size (for emulsions), and the concentration of this compound and its degradation products.

Section 3: Experimental Protocols

Protocol 1: Controlled Cooling Study

  • Objective: To assess the impact of cooling rate on the crystallization of this compound formulations.

  • Methodology:

    • Prepare three identical batches of the formulation, heating to 70°C to ensure all components are fully dissolved.

    • Cool Batch 1 rapidly by placing it in a 4°C environment.

    • Cool Batch 2 at a moderate rate by allowing it to cool to room temperature on the benchtop.

    • Cool Batch 3 slowly using a controlled-rate cooling system (e.g., 1°C/minute).

    • Store all batches at the intended storage temperature.

    • Visually inspect for turbidity and crystal formation daily for one week, and then weekly for one month.

    • Quantify crystallization using techniques like differential scanning calorimetry (DSC) or polarized light microscopy.

Protocol 2: Cloud Point Determination

  • Objective: To determine the temperature at which the formulation becomes cloudy due to crystallization.

  • Methodology:

    • Place a sample of the clear formulation in a temperature-controlled water bath.

    • Slowly decrease the temperature of the water bath at a constant rate (e.g., 1°C/5 minutes).

    • Continuously monitor the sample for the first sign of turbidity.

    • The temperature at which turbidity is first observed is the cloud point.

Protocol 3: Excipient Compatibility Screening

  • Objective: To evaluate the physical and chemical stability of this compound in the presence of various excipients.

  • Methodology:

    • Prepare binary mixtures of this compound with each excipient in the proposed formulation at relevant ratios.

    • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and at the intended storage condition.

    • Visually inspect for any changes in appearance (e.g., color change, precipitation, phase separation) at predetermined time points (e.g., 1, 2, 4 weeks).

    • For quantitative analysis, use a stability-indicating analytical method (e.g., HPLC) to measure the concentration of this compound over time.

Protocol 4: Evaluation of Crystallization Inhibitors

  • Objective: To assess the effectiveness of different crystallization inhibitors.

  • Methodology:

    • Prepare several batches of the formulation, each containing a different crystallization inhibitor at a specified concentration. Include a control batch with no inhibitor.

    • Subject the batches to temperature cycling studies (e.g., alternating between 4°C and 25°C every 24 hours for one week).

    • Monitor for the onset of crystallization as described in Protocol 2.

    • The inhibitor that maintains clarity for the longest duration or at the lowest temperature is considered the most effective.

Protocol 5: HLB Optimization Study

  • Objective: To determine the optimal Hydrophile-Lipophile Balance (HLB) for emulsifying this compound.

  • Methodology:

    • Select a pair of emulsifiers, one with a low HLB (e.g., Sorbitan Monooleate) and one with a high HLB (e.g., Polysorbate 80).

    • Prepare a series of emulsions with a fixed total emulsifier concentration, but varying the ratio of the two emulsifiers to achieve a range of HLB values (e.g., from 8 to 16).

    • Evaluate the stability of each emulsion by observing phase separation, creaming, and measuring droplet size over time.

    • The HLB value that results in the most stable emulsion is the optimal HLB.

Protocol 6: Emulsifier Concentration Titration

  • Objective: To determine the minimum effective concentration of the chosen emulsifier system.

  • Methodology:

    • Using the optimal HLB determined in Protocol 5, prepare a series of emulsions with increasing concentrations of the emulsifier system (e.g., 1%, 2%, 3%, 4%, 5% w/w).

    • Assess the stability of each emulsion as described in Protocol 5.

    • The lowest concentration that provides long-term stability is the minimum effective concentration.

Protocol 7: Droplet Size Analysis

  • Objective: To characterize the droplet size distribution of the emulsion.

  • Methodology:

    • Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to measure the droplet size distribution of the emulsion immediately after preparation and at various time points during stability testing.

    • An increase in the average droplet size over time is indicative of coalescence and instability.

Protocol 8: Rheological Characterization

  • Objective: To measure the viscosity and viscoelastic properties of the formulation.

  • Methodology:

    • Use a rheometer to measure the viscosity of the formulation as a function of shear rate.

    • For semi-solid formulations, perform oscillatory measurements to determine the storage modulus (G') and loss modulus (G'').

    • Changes in rheological properties over time can indicate changes in the internal structure of the formulation and potential instability.

Protocol 9: Stability-Indicating HPLC Method for this compound

  • Objective: To develop and validate an HPLC method to quantify this compound and its degradation products.

  • Methodology (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.

    • Forced Degradation: Subject this compound to acidic, basic, oxidative, and photolytic stress conditions to generate degradation products.

    • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method should be able to separate the this compound peak from all degradation product peaks.[2][3][4][5][6]

References

Technical Support Center: Troubleshooting Oleyl Ricinoleate Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oleyl Ricinoleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous media. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is the ester formed from ricinoleic acid and oleyl alcohol.[1] It is a lipid with a molecular formula of C36H68O3 and a molecular weight of approximately 548.92 g/mol .[2][3][4] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C36H68O3[2][3][4]
Molecular Weight 548.92 g/mol [2][3][4]
Appearance Likely a liquid at room temperature
Water Solubility Insoluble[1]
Oil Solubility Miscible with oils[1]

Q2: Why is this compound difficult to dissolve in water?

This compound is a large, nonpolar molecule, making it hydrophobic or "water-fearing." Its long hydrocarbon chains do not favorably interact with the polar water molecules, leading to very low solubility in aqueous solutions.

Q3: What are the common applications of this compound in research and drug development?

Due to its properties as an emollient and its ability to enhance skin permeation, this compound is utilized in topical and transdermal drug delivery systems.[1] It can also be found in cosmetic and pharmaceutical formulations as a skin-conditioning agent.

Troubleshooting Guides for Aqueous Solubility Issues

Problem 1: My this compound is not dissolving in my aqueous buffer.

This is a common issue due to the inherent hydrophobicity of this compound. Direct dissolution in aqueous buffers is generally not feasible. The following sections provide several strategies to overcome this challenge.

Solution 1: Utilizing Co-solvents

Q: How can co-solvents help in dissolving this compound?

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds in aqueous solutions by reducing the polarity of the solvent system.

Experimental Protocol: Co-solvent System for this compound

  • Select a suitable co-solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Determine the solubility of this compound in the pure co-solvent. This will provide a baseline for the maximum achievable concentration. While specific data for this compound is limited, the related compound ricinoleic acid is soluble in ethanol.[5]

  • Prepare a stock solution of this compound in the chosen co-solvent.

  • Titrate the aqueous buffer into the this compound-cosolvent solution slowly while vortexing or stirring.

  • Observe for any signs of precipitation. The point at which the solution becomes cloudy indicates the solubility limit in that particular co-solvent/water ratio.

  • Optimize the ratio of co-solvent to the aqueous buffer to maintain the desired concentration of this compound without precipitation.

Quantitative Data: Solubility of a Related Compound (Ricinoleic Acid) in Organic Solvents

SolventSolubility of Ricinoleic AcidReference
EthanolSoluble[5]
AcetoneSoluble[5]
EtherSoluble[5]
ChloroformSoluble[5]
DMSO~20 mg/mL[6]
Dimethyl formamide~20 mg/mL[6]

Note: This data is for ricinoleic acid and should be used as a qualitative guide for this compound.

Solution 2: Creating an Oil-in-Water Emulsion

Q: What is an oil-in-water emulsion and how can it be used for this compound?

An oil-in-water (O/W) emulsion is a dispersion of fine droplets of an oil (in this case, this compound) in a continuous aqueous phase. This is achieved using emulsifying agents (surfactants) that stabilize the oil droplets and prevent them from coalescing.

Experimental Protocol: Preparation of an this compound O/W Emulsion

  • Select an appropriate emulsifier or blend of emulsifiers. A combination of a low HLB and a high HLB surfactant is often used to achieve the desired HLB and improve emulsion stability. For an O/W emulsion, a higher HLB value (typically 8-18) is required. Polysorbate 80 (HLB = 15) is a common choice for solubilizing vegetable oils.[7][8]

  • Prepare the oil and water phases separately.

    • Oil Phase: this compound and any oil-soluble components, including the low-HLB surfactant.

    • Water Phase: Purified water, buffer salts, and any water-soluble components, including the high-HLB surfactant.

  • Heat both phases to approximately 70-75°C. This helps to lower the viscosity and facilitate emulsification.

  • Slowly add the oil phase to the water phase while homogenizing using a high-shear mixer.

  • Continue homogenization for a sufficient time to achieve the desired droplet size.

  • Cool the emulsion to room temperature with gentle stirring.

Quantitative Data: HLB Values of Common Surfactants

SurfactantHLB ValueType
Sorbitan Oleate (Span™ 80)4.3Non-ionic
Polysorbate 80 (Tween™ 80)15.0Non-ionic
Polysorbate 20 (Tween™ 20)16.7Non-ionic
Solution 3: Microemulsions

Q: How do microemulsions differ from regular emulsions for solubilizing this compound?

Microemulsions are thermodynamically stable, clear or translucent dispersions of oil and water, stabilized by a combination of a surfactant and a co-surfactant (often a short-chain alcohol). They form spontaneously with little to no energy input and have much smaller droplet sizes (typically < 100 nm) compared to conventional emulsions.

Experimental Protocol: Preparing an this compound Microemulsion

  • Select the components:

    • Oil Phase: this compound.

    • Surfactant: A surfactant with an appropriate HLB value, such as Polysorbate 80.

    • Co-surfactant: A short-chain alcohol like ethanol or propylene glycol.

    • Aqueous Phase: Water or buffer.

  • Construct a pseudo-ternary phase diagram. This is an experimental method to identify the concentration ranges of the oil, surfactant/co-surfactant mixture (Smix), and aqueous phase that result in a stable microemulsion.

    • Prepare various ratios of surfactant to co-surfactant (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, titrate different ratios of the oil phase with the aqueous phase and observe the regions of clear, single-phase microemulsion formation.

  • Select a formulation from the stable microemulsion region of the phase diagram for your experiment.

Solution 4: Cyclodextrin Inclusion Complexation

Q: How can cyclodextrins improve the aqueous solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming an inclusion complex that has improved water solubility.

Experimental Protocol: Preparation of an this compound-Cyclodextrin Complex

  • Select a cyclodextrin. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD offers significantly higher aqueous solubility than the parent β-CD.

  • Prepare an aqueous solution of the cyclodextrin.

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the cyclodextrin solution with constant stirring.

  • Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.

  • Remove the organic solvent by evaporation under reduced pressure.

  • Lyophilize (freeze-dry) the resulting aqueous solution to obtain the solid inclusion complex powder, which can then be reconstituted in water.

  • Confirm complex formation using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

TroubleshootingWorkflow cluster_methods Solubilization Strategies start Start: this compound Solubility Issue check_direct Attempt Direct Dissolution in Aqueous Media start->check_direct is_soluble Is it soluble? check_direct->is_soluble success Success: Homogeneous Solution is_soluble->success Yes failure Failure: Insoluble/Phase Separation is_soluble->failure No cosolvent Use Co-solvent System (e.g., Ethanol, Propylene Glycol) failure->cosolvent emulsion Formulate as an Oil-in-Water Emulsion failure->emulsion microemulsion Create a Microemulsion failure->microemulsion cyclodextrin Form Inclusion Complex with Cyclodextrin failure->cyclodextrin optimize_cosolvent Optimize Co-solvent:Water Ratio cosolvent->optimize_cosolvent optimize_emulsion Optimize Surfactant (HLB) and Homogenization Process emulsion->optimize_emulsion optimize_microemulsion Construct Phase Diagram to Find Stable Microemulsion Region microemulsion->optimize_microemulsion optimize_cyclodextrin Optimize Molar Ratio and Complexation Conditions cyclodextrin->optimize_cyclodextrin is_soluble2 Successful Solubilization? optimize_cosolvent->is_soluble2 Check Solubility optimize_emulsion->is_soluble2 Check Stability optimize_microemulsion->is_soluble2 Check Formation optimize_cyclodextrin->is_soluble2 Check Solubility is_soluble2->success Yes failure2 Consider alternative strategies or consult further resources is_soluble2->failure2 No, Re-evaluate Strategy

Caption: Troubleshooting workflow for this compound solubility.

Signaling Pathway for Emulsification

The following diagram illustrates the key components and their relationships in forming a stable oil-in-water emulsion with this compound.

EmulsificationPathway cluster_process Process cluster_result Result oil Oil Phase: This compound mixing High-Shear Homogenization oil->mixing water Aqueous Phase: Water/Buffer water->mixing surfactant Surfactant(s) (e.g., Polysorbate 80) surfactant->mixing emulsion Stable Oil-in-Water Emulsion mixing->emulsion droplets Stabilized Oil Droplets Dispersed in Water emulsion->droplets consists of

Caption: Key components for this compound emulsification.

References

Technical Support Center: Optimizing Oleyl Ricinoleate Concentration in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Oleyl Ricinoleate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound (CAS 36781-75-6) is an ester of oleyl alcohol and ricinoleic acid.[1] In cell culture, it is investigated for various purposes, including its potential as a lipophilic drug delivery vehicle or as a bioactive lipid molecule. Due to its lipophilic nature, proper handling and concentration optimization are crucial for reproducible experimental outcomes.

Q2: How do I prepare a stock solution of this compound for cell culture?

Due to its poor solubility in aqueous media, a stock solution of this compound should be prepared in an organic solvent like DMSO or ethanol.[2] It is critical to keep the final solvent concentration in the cell culture medium below a non-toxic level (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[2]

Q3: What is the recommended starting concentration range for this compound in cell culture?

There is no universally recommended starting concentration. The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. A preliminary range to test could be from 0.1 µM to 100 µM.

Q4: How can I determine the cytotoxicity of this compound in my cell line?

A common method to determine cytotoxicity is the MTT assay, which measures cell viability.[3][4] This involves treating cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then assessing the percentage of viable cells compared to an untreated control.[3]

Troubleshooting Guide

Issue 1: Precipitate Formation in Culture Medium

  • Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What should I do?

  • Answer: Precipitate formation indicates that the this compound has exceeded its solubility limit in the medium.

    • Solution 1: Check Stock Solution Integrity. Thaw your stock solution and inspect for any precipitate. If present, gently warm the solution at 37°C and vortex to redissolve. Consider preparing a fresh stock if the issue persists.[2]

    • Solution 2: Optimize Dilution Method. When diluting the stock solution into the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

    • Solution 3: Reduce Final Concentration. The concentration of this compound may be too high for the culture medium. Reduce the final concentration and repeat the experiment.

    • Solution 4: Use a Carrier. For highly lipophilic compounds, consider using a carrier system like a nanoemulsion or liposomes to improve solubility and delivery to cells.[5]

Issue 2: High Cell Death or Unexpected Cytotoxicity

  • Question: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

  • Answer: Unexpected cytotoxicity can arise from several factors.

    • Solution 1: Verify Solvent Toxicity. Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the toxic threshold for your cell line. Run a vehicle control (medium with the highest concentration of solvent used) to assess solvent-induced toxicity.[2]

    • Solution 2: Perform a Dose-Response Curve. Your cell line may be particularly sensitive to this compound. Perform a comprehensive dose-response experiment with a wider range of lower concentrations to determine the IC50 (50% inhibitory concentration) and a non-toxic working concentration.[3]

    • Solution 3: Check for Contamination. Microbial contamination can cause cell stress and death.[6] Routinely check your cell cultures for any signs of contamination.

Issue 3: Inconsistent or Irreproducible Results

  • Question: My results with this compound are not consistent between experiments. How can I improve reproducibility?

  • Answer: Inconsistent results are often due to variations in experimental procedures.

    • Solution 1: Standardize Protocols. Ensure that all experimental steps, including cell seeding density, treatment duration, and assay procedures, are consistent across all experiments.

    • Solution 2: Aliquot Stock Solutions. Avoid repeated freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.[2]

    • Solution 3: Monitor Cell Passage Number. Use cells within a consistent and low passage number range, as cell characteristics can change with prolonged culturing.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
MCF-7Human Breast Adenocarcinoma4875.2
MDA-MB-231Human Breast Adenocarcinoma4855.8
A549Human Lung Carcinoma4892.1
HaCaTHuman Keratinocyte48> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must determine the IC50 values for their specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Treatment Dilutions: Prepare a series of dilutions of this compound in the complete cell culture medium. Also, prepare a vehicle control (medium with the highest solvent concentration) and an untreated control (medium only).

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment dilutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow Workflow for Determining Optimal this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with Dilutions (24, 48, 72 hours) B->D C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Calculate % Cell Viability F->G H Determine IC50 Value G->H I Select Optimal Non-Toxic Concentration H->I

Caption: Experimental workflow for determining the optimal concentration of this compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Influenced by a Lipophilic Molecule cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response OR This compound Receptor Membrane Receptor OR->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Proliferation/ Differentiation Gene->Response

Caption: Hypothetical signaling pathway affected by a lipophilic molecule.

References

Addressing batch-to-batch variability of commercial Oleyl Ricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and address issues arising from the batch-to-batch variability of commercial oleyl ricinoleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an ester formed from ricinoleic acid and oleyl alcohol. Its molecular formula is C36H68O3.[1][2] It is primarily used as a biochemical reagent and excipient in various research, cosmetic, and pharmaceutical applications.[3] The ricinoleic acid component is a hydroxylated, unsaturated omega-9 fatty acid that constitutes about 89-92% of castor oil, its primary commercial source.[3][4][5]

Q2: What are the primary causes of batch-to-batch variability in commercial this compound?

Batch-to-batch variability is a significant challenge that can arise from multiple factors throughout the supply chain and manufacturing process.[6][7]

  • Raw Material Source: The primary raw material, castor oil, is a natural product. Its composition, particularly the fatty acid profile, can vary based on factors like the plant's growing conditions (climate, soil), time of harvest, and storage conditions.[8]

  • Manufacturing Processes:

    • Preparation of Ricinoleic Acid: Different methods are used to hydrolyze castor oil to produce ricinoleic acid, such as the Twitchell and Colgate-Emery processes, or enzymatic hydrolysis.[3][5] Each method can yield a different impurity profile.

    • Esterification/Transesterification: The subsequent reaction to form this compound can be performed using various chemical or enzymatic catalysts.[9][10] The efficiency of this reaction, process parameters (e.g., temperature, time), and purification steps will dictate the final composition and purity.[11]

  • Presence of Impurities: Variability is often defined by the type and concentration of impurities, which can include:

    • Unreacted starting materials (ricinoleic acid, oleyl alcohol).

    • By-products from side reactions (e.g., estolides, other fatty acid esters).[5][9]

    • Residual catalysts or solvents used during manufacturing.[11]

    • Degradation products from improper storage (e.g., peroxides).

Q3: How can batch-to-batch variability impact my research or drug development?

Variability in an excipient like this compound can have profound effects on experimental reproducibility and product performance.[7]

  • Physicochemical Properties: Changes in the impurity profile can alter bulk properties such as viscosity, solubility, and appearance, affecting formulation characteristics like emulsion stability or drug release profiles.

  • Analytical Consistency: The presence of unexpected impurities can lead to extraneous peaks in analytical methods like HPLC or GC, complicating quantification and characterization.

  • Biological Performance: Trace impurities could be cytotoxic, leading to inconsistent results in cell-based assays. For drug formulations, such variability can alter the product's pharmacokinetic (PK) profile and impact bioequivalence studies.[12]

Q4: What initial information should I request from the supplier?

To proactively manage variability, always request a batch-specific Certificate of Analysis (CoA) from your supplier. Key parameters to check are listed in the table below. If you suspect an issue, ask the supplier if there have been any recent changes to the raw material source or manufacturing process.

Characterization of this compound

For a comprehensive evaluation, each new batch of this compound should be characterized against a set of key quality attributes.

Table 1: Key Quality Attributes and Specification Ranges for this compound

ParameterTypical MethodTypical Specification RangePotential Impact of Deviation
Appearance Visual InspectionClear, light yellow liquidColor changes may indicate degradation or impurities.
Acid Value Titration< 2.0 mg KOH/gHigh values indicate excess free fatty acids, affecting stability and reactivity.
Peroxide Value Titration< 5.0 meq O2/kgHigh values indicate oxidation, which can degrade the product and other formulation components.
Water Content Karl Fischer Titration< 0.5%Excess water can promote hydrolysis and microbial growth.
Fatty Acid Profile GC-MSRicinoleic Acid: >85% Oleic Acid: <7% Linoleic Acid: <7%Variations affect physical properties (viscosity, polarity) and performance.
Purity (Assay) HPLC, GC> 98%Low purity implies the presence of impurities that can cause the issues listed above.

Troubleshooting Guides

Use these guides to diagnose and resolve common issues encountered with new batches of this compound.

Problem 1: My formulation's viscosity and/or stability has changed significantly.

  • Possible Cause: The fatty acid composition of the new batch is different. The presence of di- or triglycerides, or short-chain fatty acids, can alter the material's bulk physical properties. Another cause could be a different degree of polymerization (estolide formation) of the ricinoleic acid used.[11]

  • Troubleshooting Steps:

    • Review the CoA: Compare the fatty acid profile and other specifications of the new batch with the previous, well-performing batch.

    • Perform Analysis:

      • Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the fatty acid profile.

      • Use Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution, which can reveal the presence of polymers or triglycerides.

    • Action: Contact the supplier with your analytical data to inquire about the discrepancy. If the batch is out of specification, request a replacement. Consider implementing stricter incoming material specifications.

Problem 2: I am observing unexpected peaks in my HPLC/GC analysis.

  • Possible Cause: The new batch contains impurities not present in previous batches. These could be unreacted starting materials, by-products from synthesis, residual solvents, or degradation products.[9]

  • Troubleshooting Steps:

    • Analyze a Blank: Ensure the peaks are not from your solvent or sample preparation method.

    • Identify the Impurity:

      • Use HPLC with a mass spectrometry detector (LC-MS) or GC-MS to get mass information about the unknown peaks, which can help in their identification.

      • Compare the retention times with standards of likely impurities (e.g., ricinoleic acid, oleyl alcohol, oleic acid).

    • Action: Quantify the level of the impurity. Determine if its presence could interfere with your application. Report the findings to the supplier.

Problem 3: My cell-based assay is showing inconsistent results (e.g., increased toxicity, altered response).

  • Possible Cause: The new batch may contain cytotoxic impurities. Common culprits include residual solvents, catalysts, or oxidation by-products (peroxides), which can be harmful to cells even at low concentrations.[6]

  • Troubleshooting Steps:

    • Check the Peroxide Value: High peroxide values indicate oxidation, and the resulting aldehydes and ketones can be cytotoxic.

    • Perform a Cytotoxicity Test: Test the new batch of this compound on your cell line at the working concentration and compare the results to a previous batch that gave good results.

    • Screen for Impurities: Use a broad analytical method like GC-MS to screen for volatile or semi-volatile impurities that may not have been listed on the CoA.

    • Action: If the batch is confirmed to be toxic, do not use it for biological experiments. Source material from a different lot or supplier and implement a cytotoxicity screen as part of your incoming quality control.

Table 2: Troubleshooting Summary

Observed IssuePotential Root Cause(s)Recommended Analytical Tests
Change in viscosity, emulsion stability, or textureAltered fatty acid profile; presence of polymers or triglycerides.GC-MS, GPC, Viscometer
Unexpected peaks in chromatogramSynthesis impurities, by-products, degradation products.HPLC-DAD, LC-MS, GC-MS
Inconsistent biological assay resultsCytotoxic impurities (e.g., peroxides, residual solvents).Peroxide Value Titration, Cytotoxicity Assay, Headspace GC-MS
Change in color or odorProduct degradation due to oxidation or contamination.Peroxide Value Titration, FTIR Spectroscopy

Experimental Protocols

Protocol 1: Purity and Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method identifies and quantifies the fatty acids present in this compound after converting them into their more volatile fatty acid methyl esters (FAMEs).

  • Methodology:

    • Saponification & Methylation: Weigh accurately about 100 mg of the this compound sample into a vial. Add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.

    • Esterification: Cool the sample and add 2 mL of Boron Trifluoride (BF3) in methanol (14%). Heat again at 80°C for 10 minutes.

    • Extraction: Cool to room temperature. Add 2 mL of hexane and 1 mL of saturated NaCl solution. Shake vigorously for 1 minute.

    • Sample Collection: Allow the layers to separate. Carefully collect the upper hexane layer containing the FAMEs for injection.

    • GC-MS Parameters:

      • Column: DB-23 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 230°C at 5°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Detector: Scan range 40-600 m/z.

    • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify by peak area percentage.

Protocol 2: Acid Value Titration

  • Principle: The acid value is the mass of potassium hydroxide (KOH) in mg required to neutralize the free fatty acids in one gram of the chemical substance.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5 g of this compound into a 250 mL Erlenmeyer flask.

    • Solvent Addition: Add 50 mL of a neutralized solvent mixture (e.g., 1:1 diethyl ether/ethanol). Add a few drops of phenolphthalein indicator.

    • Titration: Titrate the solution with standardized 0.1 M potassium hydroxide (KOH) solution, shaking constantly, until a faint pink color persists for at least 30 seconds.

    • Calculation:

      • Acid Value (mg KOH/g) = (V × M × 56.1) / W

      • Where: V = volume of KOH solution used (mL), M = molarity of the KOH solution, 56.1 = molecular weight of KOH ( g/mol ), W = weight of the sample (g).

Diagrams

TroubleshootingWorkflow cluster_0 Phase 1: Issue Identification cluster_1 Phase 2: Investigation & Analysis cluster_2 Phase 3: Action & Mitigation start Batch-to-Batch Variability Suspected (e.g., failed experiment) observe Observe & Document Issue (Viscosity, Purity, Bio-Assay) start->observe review_coa Review Supplier CoA (Compare new vs. old batch) observe->review_coa analytical_testing Perform In-House Analytical Testing (See Table 2) review_coa->analytical_testing decision Data Explain Issue? analytical_testing->decision contact_supplier Contact Supplier with Data decision->contact_supplier Yes quarantine Quarantine Batch decision->quarantine No contact_supplier->quarantine update_specs Update Internal Specs & QC Procedures quarantine->update_specs end Issue Resolved update_specs->end RootCauses cluster_raw_material Raw Material (Castor Oil) Variability cluster_process Manufacturing Process Variability source Agricultural Source (Climate, Harvest, Soil) composition Variable Fatty Acid Composition source->composition storage Storage Conditions (Oxidation, Hydrolysis) storage->composition final_product This compound Batch-to-Batch Variability composition->final_product hydrolysis Hydrolysis Method (Chemical vs. Enzymatic) impurities Different Impurity Profile hydrolysis->impurities esterification Esterification Catalyst & Conditions esterification->impurities purification Purification Efficiency (Distillation, Filtration) purification->impurities impurities->final_product AnalyticalSelection start What is the observed problem? q_phys Change in Physical Properties? (Viscosity, Stability) start->q_phys q_anal Unexpected Analytical Result? start->q_anal q_bio Inconsistent Biological Data? start->q_bio res_phys GC-MS (for composition) GPC (for polymers) Viscometer q_phys->res_phys Yes res_anal HPLC-DAD or LC-MS GC-MS (for unknowns) q_anal->res_anal Yes res_bio Peroxide Value Titration Cytotoxicity Assay Headspace GC-MS q_bio->res_bio Yes

References

Overcoming challenges in the purification of synthesized Oleyl Ricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Synthesized Oleyl Ricinoleate

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the most common impurities in synthesized this compound?

The primary impurities typically encountered after the synthesis of this compound include:

  • Unreacted Starting Materials: Residual ricinoleic acid and oleyl alcohol.

  • Byproducts of Side Reactions: Di- and tri-ricinoleate esters, as well as products from the dehydration of ricinoleic acid.

  • Catalyst Residues: Depending on the synthetic route, residual acid or base catalysts may be present.

  • Solvent Residues: Traces of the reaction solvent.

  • Related Fatty Acids: If the ricinoleic acid was sourced from castor oil, it may contain other fatty acids like linoleic and oleic acid, which can also be esterified.[1][2]

2. My final product is an oil and is difficult to handle. How can I effectively purify it?

Oily products are common with long-chain esters like this compound. Here are some strategies:

  • Column Chromatography: This is one of the most effective methods for purifying oily compounds.[3][4][5][6][7] Using a silica gel stationary phase with a gradient elution of non-polar to moderately polar solvents (e.g., hexane to ethyl acetate) can separate the desired ester from more polar impurities like free fatty acids and alcohols, and less polar byproducts.

  • Solvent Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities. Washing the crude product with a brine solution (saturated NaCl) can help remove residual catalyst and other polar materials.[3]

  • Low-Temperature Crystallization: While challenging for some oils, dissolving the product in a suitable solvent (e.g., acetone, methanol) and cooling it to very low temperatures (e.g., -20°C to -60°C) can sometimes precipitate out saturated fatty acid impurities.[8]

3. I'm seeing multiple spots on my TLC plate after synthesis. What do they likely represent and how do I get rid of them?

Multiple spots on a TLC plate indicate a mixture of compounds with different polarities. Typically:

  • Spot at the Baseline: This is often unreacted ricinoleic acid, which is highly polar and adheres strongly to the silica gel.

  • Spot with a High Rf Value: This could be a non-polar byproduct or unreacted oleyl alcohol, depending on the solvent system.

  • Spots Close to the Main Product Spot: These are likely structurally similar impurities, such as other fatty acid esters or isomers.

To eliminate these, a carefully optimized column chromatography protocol is the best approach. Start with a non-polar eluent (like hexane) to wash out non-polar impurities, then gradually increase the polarity (e.g., by adding ethyl acetate) to elute your target compound, leaving the highly polar impurities on the column.

4. How can I confirm the purity of my final this compound product?

Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of fatty acid esters and can be used to separate individual species.[9][10][11][12][13]

  • Gas Chromatography (GC): For GC analysis, the ester may need to be transesterified to a more volatile methyl ester (FAME). GC provides excellent separation of different fatty acid esters.[9][10][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and identify impurities by detecting characteristic peaks of unreacted starting materials or byproducts.[15][16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of the ester functional group (C=O stretch) and the absence of the broad O-H stretch from the carboxylic acid of ricinoleic acid.[16]

5. What is a good starting point for a column chromatography solvent system?

A common solvent system for the purification of fatty acid esters on a silica gel column is a gradient of hexane and ethyl acetate.[3] You can start with 100% hexane and gradually increase the concentration of ethyl acetate. A typical gradient might be:

  • 100% Hexane (to elute very non-polar impurities)

  • 98:2 Hexane:Ethyl Acetate

  • 95:5 Hexane:Ethyl Acetate (often a good starting ratio for eluting the desired ester)

  • 90:10 Hexane:Ethyl Acetate

  • 80:20 Hexane:Ethyl Acetate (to elute more polar impurities)

The optimal ratio should be determined by preliminary TLC analysis.

Quantitative Data Summary

The following tables summarize typical yields and purity levels achieved for related fatty acid ester purifications, which can serve as a benchmark for the purification of this compound.

Table 1: Purity and Yield from Various Purification Methods

Purification MethodCompoundPurity AchievedYield/RecoveryReference
Liquid-Liquid ExtractionMethyl Ricinoleate97-99%~83%[17]
Fractional PrecipitationRicinoleic Acid97.9-98.6%55.5% (Total Yield)[1][2]
Solid-Phase Extraction (SPE)Fatty Acid Ethyl Esters-70 ± 3%[9][10]
Column ChromatographyMethyl Ricinoleate-75%[3]
Column ChromatographyTriolein93.07 ± 1.05%-[6]

Table 2: Example Solvent Systems for Chromatography

Chromatography TypeCompoundStationary PhaseMobile PhaseReference
Column ChromatographyMethyl RicinoleateSilica Gel0-4% Acetone in Petroleum Ether[3]
Column ChromatographyFatty Acid Ethyl EstersAminopropyl-silicaHexane[9][10]
HPLCRicinoleic AcidC1865:35 Acetonitrile:Water + 1.5% Phosphoric Acid[12][13]
HPTLCRicinoleic Acid Methyl EsterSilica GelToluene[14]

Experimental Protocols

Protocol 1: Purification of this compound using Column Chromatography

This protocol describes a general procedure for purifying synthesized this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes/flasks

  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • Column Packing:

    • Secure the glass column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column. A small layer of sand can be added on top of the plug.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[7]

    • Add a thin layer of sand on top of the packed silica to prevent disturbance when adding the sample and eluent.

    • Wash the column with 2-3 column volumes of hexane, ensuring the solvent level never drops below the top of the silica gel.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to absorb into the silica gel until the liquid level just reaches the top of the sand.

  • Elution and Fraction Collection:

    • Begin elution with 100% hexane, collecting fractions. Monitor the eluate using TLC.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 2%, 5%, 10%). The optimal gradient should be determined from prior TLC analysis of the crude mixture.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.

  • Analysis:

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Liquid-Liquid Extraction for Preliminary Purification

This protocol is useful for a preliminary workup to remove water-soluble impurities before chromatography.

1. Materials:

  • Crude this compound dissolved in a water-immiscible solvent (e.g., ethyl acetate, diethyl ether)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

2. Procedure:

  • Transfer the crude product solution to a separatory funnel.

  • Add an equal volume of deionized water, stopper the funnel, and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add an equal volume of brine to the organic layer in the funnel. Shake and separate as before. This wash helps to break any emulsions and remove more water from the organic layer.

  • Repeat the brine wash if necessary.

  • Drain the organic layer into a clean flask.

  • Add a small amount of anhydrous sodium sulfate to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the partially purified product, which can then be further purified by chromatography.

Visualizations

Below are diagrams illustrating key workflows for the purification and troubleshooting of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Esterification Reaction (Ricinoleic Acid + Oleyl Alcohol) Workup Aqueous Workup (Liquid-Liquid Extraction) Synthesis->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying SolventRemoval Solvent Evaporation Drying->SolventRemoval Chromatography Column Chromatography SolventRemoval->Chromatography PurityCheck Purity & Identity Check (TLC, HPLC, GC, NMR) Chromatography->PurityCheck FinalProduct Pure this compound PurityCheck->FinalProduct

Caption: General experimental workflow for the synthesis and purification of this compound.

TroubleshootingTree Start Problem: Impure Product (Post-Synthesis) TLC Analyze with TLC Start->TLC PolarImp High Polarity Impurities (Baseline Spot) TLC->PolarImp Ric. Acid Present? NonPolarImp Low Polarity Impurities (High Rf Spot) TLC->NonPolarImp Byproducts Present? MultipleSpots Multiple Close Spots TLC->MultipleSpots Isomers/Similar Esters? Sol_Polar Solution: 1. Aqueous Wash/Brine Extraction 2. Column Chromatography (Use polar eluent to flush after product) PolarImp->Sol_Polar Sol_NonPolar Solution: Column Chromatography (Start with non-polar eluent like Hexane) NonPolarImp->Sol_NonPolar Sol_Multiple Solution: 1. Optimize TLC Solvent System 2. Use Shallow Gradient in Column Chromatography MultipleSpots->Sol_Multiple

Caption: Troubleshooting decision tree for purifying this compound based on TLC analysis.

References

Technical Support Center: Enhancing Drug Encapsulation in Oleyl Ricinoleate-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Oleyl Ricinoleate-based carriers for drug encapsulation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Encapsulation Efficiency (%EE)

Possible Causes & Solutions

CauseRecommended Action
Poor Drug Solubility in Lipid Matrix - Increase Drug Lipophilicity: If feasible, modify the drug molecule to increase its lipophilicity. More lipophilic drugs tend to have a higher affinity for the lipid core. - Co-solvent Addition: Introduce a small percentage of a biocompatible co-solvent (e.g., ethanol) to the lipid phase to improve drug solubility. - Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration that maximizes encapsulation without causing drug precipitation.
Drug Expulsion During Formulation - Optimize Formulation Temperature: Processing at a temperature slightly above the melting point of the solid lipid (if used in combination with this compound) can improve drug solubility and incorporation. However, excessively high temperatures can degrade the drug or carrier. - Control Cooling Rate: Rapid cooling of the formulation can sometimes lead to drug expulsion. A slower, more controlled cooling process may improve drug retention within the carrier.
Incompatible Formulation Components - Surfactant Selection: The type and concentration of surfactant can significantly impact encapsulation. Experiment with different non-ionic surfactants (e.g., Polysorbate 80, Poloxamer 188) to find one that stabilizes the nanoparticles without interfering with drug encapsulation. - Lipid Composition: If using a blend of lipids, the ratio of this compound (liquid lipid) to a solid lipid is critical. Increasing the proportion of the liquid lipid can create a less ordered lipid matrix, providing more space for drug molecules and thus increasing encapsulation efficiency.[1]

Issue 2: Poor Particle Size and Polydispersity Index (PDI)

Possible Causes & Solutions

CauseRecommended Action
Inadequate Homogenization - Increase Homogenization Speed/Time: Ensure sufficient energy input during the emulsification step to reduce droplet size. - Sonication: Employ probe or bath sonication after high-shear homogenization to further reduce particle size and achieve a more uniform distribution.
Suboptimal Surfactant Concentration - Optimize Surfactant Level: Too little surfactant can lead to particle aggregation and a large PDI. Conversely, excessive surfactant can result in the formation of micelles, which can interfere with nanoparticle formation. A concentration of 1.5% Poloxamer 188 has been shown to be effective in some lipid nanoparticle formulations.[2]
Aggregation During Storage - Zeta Potential: Aim for a zeta potential of at least ±30 mV to ensure good electrostatic stabilization and prevent particle aggregation. This can be influenced by the choice of lipids and surfactants. - PEGylation: Incorporate a PEGylated lipid into the formulation to provide steric hindrance, which can improve stability and reduce aggregation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the drug-to-lipid ratio when working with this compound-based carriers?

A good starting point is typically a drug-to-lipid ratio of 1:10 by weight. However, this should be optimized for each specific drug, as the optimal ratio can vary significantly based on the drug's physicochemical properties.

Q2: How can I improve the stability of my this compound-based formulation during storage?

To enhance stability, consider the following:

  • Storage Temperature: Store formulations at a controlled temperature, typically 4°C, to minimize lipid crystallization and drug leakage.

  • Cryoprotectants: If you plan to freeze-dry (lyophilize) your formulation for long-term storage, add a cryoprotectant (e.g., trehalose, sucrose) to prevent particle aggregation during the freezing and drying processes.

  • Light Protection: Store formulations in amber vials to protect light-sensitive drugs and lipids from degradation.

Q3: What methods can be used to determine the encapsulation efficiency?

Common methods for determining encapsulation efficiency include:

  • Centrifugation: High-speed centrifugation can pellet the lipid nanoparticles, separating them from the aqueous medium containing the unencapsulated drug.[3] The amount of free drug in the supernatant is then quantified.

  • Dialysis: This method uses a semi-permeable membrane to separate the free drug from the nanoparticles.[4]

  • Gel Filtration Chromatography: This technique separates the larger nanoparticles from the smaller, free drug molecules.[4]

Q4: Can I use this compound for delivering both hydrophobic and hydrophilic drugs?

This compound, being a lipid, is inherently more suitable for encapsulating hydrophobic (lipophilic) drugs. Encapsulating hydrophilic drugs can be challenging due to their poor partitioning into the lipid core. However, strategies such as using a double emulsion method (w/o/w) or forming lipid-drug conjugates can be employed to encapsulate hydrophilic molecules.

Quantitative Data Summary

The following tables summarize key parameters that can influence encapsulation efficiency and particle size in lipid-based carriers. While this data is not specific to this compound, it provides valuable insights from studies on similar lipid systems, such as those containing oleic acid.

Table 1: Effect of Liquid Lipid (Oleic Acid) Proportion on Encapsulation Efficiency and Particle Size

Liquid Lipid (Oleic Acid) %Encapsulation Efficiency (%)Particle Size (nm)Reference
10Increased with concentrationDecreased with concentration[2]
20Increased with concentrationDecreased with concentration[2]
30Increased with concentrationDecreased with concentration[2]
40Maximum for Gentiopicrin-[2]
50Maximum for Oleanolic Acid-[2]

Table 2: Influence of Surfactant Concentration on Formulation Properties

Surfactant (Poloxamer 188) %Encapsulation Efficiency (%)Particle Size (nm)Reference
1.0LowerLarger[2]
1.5OptimalSmaller[2]
2.0DecreasedSmaller[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs) by High-Shear Homogenization

  • Preparation of Lipid Phase:

    • Accurately weigh the required amounts of this compound (liquid lipid) and a solid lipid (e.g., stearic acid).

    • Add the drug to the lipid mixture.

    • Heat the mixture to approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes).

  • Nanoparticle Formation:

    • Transfer the resulting pre-emulsion to a bath sonicator and sonicate for 15 minutes.

    • Allow the nanoemulsion to cool down to room temperature while stirring, leading to the formation of NLCs.

Protocol 2: Determination of Encapsulation Efficiency (%EE) by Centrifugation

  • Separation of Free Drug:

    • Transfer a known volume of the nanoparticle dispersion into a centrifuge tube.

    • Centrifuge at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the NLCs.

  • Quantification of Free Drug:

    • Carefully collect the supernatant containing the unencapsulated (free) drug.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation of %EE:

    • Calculate the encapsulation efficiency using the following formula:[5]

    %EE = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

Visualizations

G cluster_troubleshooting Troubleshooting Low Encapsulation Efficiency start Low %EE Observed cause1 Poor Drug Solubility in Lipid Matrix start->cause1 cause2 Drug Expulsion During Formulation start->cause2 cause3 Incompatible Formulation Components start->cause3 solution1a Increase Drug Lipophilicity cause1->solution1a solution1b Add Co-solvent cause1->solution1b solution1c Optimize Drug-to-Lipid Ratio cause1->solution1c solution2a Optimize Formulation Temperature cause2->solution2a solution2b Control Cooling Rate cause2->solution2b solution3a Optimize Surfactant cause3->solution3a solution3b Adjust Lipid Composition cause3->solution3b

Caption: Troubleshooting workflow for addressing low drug encapsulation efficiency.

G cluster_workflow NLC Preparation Workflow prep_lipid Prepare Lipid Phase (this compound, Solid Lipid, Drug) heat Heat Both Phases prep_lipid->heat prep_aqueous Prepare Aqueous Phase (Water, Surfactant) prep_aqueous->heat homogenize High-Shear Homogenization heat->homogenize sonicate Sonication homogenize->sonicate cool Cool to Room Temperature sonicate->cool nlcs NLCs Formed cool->nlcs

Caption: Experimental workflow for the preparation of Nanostructured Lipid Carriers (NLCs).

References

Technical Support Center: Mitigating Cytotoxicity of Oleyl Ricinoleate in Sensitive Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using Oleyl Ricinoleate in sensitive in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound (CAS No. 36781-75-6) is an ester of oleyl alcohol and ricinoleic acid.[1] Due to its lipophilic nature, it is often used as an excipient in drug delivery systems, such as nanostructured lipid carriers (NLCs), to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2] Its properties as a skin-conditioning agent also lead to its use in topical formulations.

Q2: Is this compound expected to be cytotoxic?

While this compound is generally considered safe for cosmetic use, like other lipid-based molecules, it can exhibit cytotoxicity in sensitive in vitro assays, particularly at higher concentrations. The cytotoxicity of fatty acid esters is influenced by their structure, including chain length and the degree of unsaturation.[3] For instance, ricinoleic acid itself has been shown to produce dose-dependent cytotoxicity in isolated intestinal epithelial cells.[4]

Q3: What are the common mechanisms of lipid-induced cytotoxicity?

Lipid-induced cytotoxicity can occur through several mechanisms:

  • Membrane Disruption: As amphipathic molecules, fatty acids and their esters can intercalate into the cell membrane, altering its fluidity and integrity. This can lead to increased permeability and leakage of cellular contents.[5]

  • Oxidative Stress: The metabolism of fatty acids can lead to the generation of reactive oxygen species (ROS). Excessive ROS can damage cellular components, including lipids, proteins, and DNA, leading to apoptosis.[6][7]

  • Induction of Apoptosis: Lipids can trigger programmed cell death (apoptosis) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[8][9]

Q4: How can I differentiate between true compound toxicity and cytotoxicity caused by the this compound vehicle?

It is crucial to include a vehicle control in your experimental design. This control should contain the same concentration of this compound as your test samples but without the active compound. By comparing the results of the vehicle control to untreated cells, you can determine the baseline cytotoxicity of this compound itself.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background cytotoxicity in vehicle control wells. Concentration of this compound is too high. Perform a dose-response experiment with this compound alone to determine its IC50 value in your specific cell line and assay. Use a concentration well below the IC50 for your experiments.
Poor solubility or aggregation of this compound in culture medium. Improve the dispersion of this compound by using a solubilizing agent such as a low concentration of Polysorbate 20 or by formulating it into a nanoemulsion.[1][8] Ensure the final concentration of the solubilizing agent is not cytotoxic.
Inconsistent results between replicate wells. Uneven distribution of this compound. Ensure thorough mixing of the this compound stock solution and final dilutions before adding to the wells. Visually inspect for any precipitates or phase separation.
Cell plating inconsistency. Ensure a uniform cell density across all wells of the microplate.
Unexpected changes in cell morphology. Membrane perturbation by this compound. Lower the concentration of this compound. Consider co-incubation with protective agents like oleate, which has been shown to prevent palmitate-induced cytotoxicity.[10][11]
Induction of cellular stress pathways. Analyze markers of oxidative stress (e.g., ROS production) and apoptosis (e.g., caspase activation) to understand the underlying mechanism.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of Related Fatty Acid Esters

CompoundCell LineAssayIC50 / LC50Reference
Sodium RicinoleateHamster intestinal epithelial cellsTrypan Blue ExclusionDose-dependent cytotoxicity from 0.1 to 5.0 mM[12]
Oleyl Alcohol ComplexHTLA-230 (Human T-cell leukemia)Not specifiedIC50 values reported for complexes[13]
N-oleoyl-dopaminePC12 (Rat pheochromocytoma)MTT> 100 µM[14]
Methyl Esters (general)Brine ShrimpLethality AssayNot toxic as a carrier oil[15]

Note: This table is for comparative purposes only. It is essential to determine the specific cytotoxicity of this compound in your experimental system.

Experimental Protocols

1. Preparation of this compound for In Vitro Assays

Due to its poor water solubility, proper preparation of this compound is critical for obtaining reliable results.

  • Stock Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO or ethanol.

  • Working Dilutions: Serially dilute the stock solution in serum-free culture medium immediately before use. It is crucial to vortex each dilution thoroughly to ensure a homogenous suspension.

  • Solubilizing Agents: To improve solubility, consider using a low concentration (e.g., <0.1%) of a non-ionic surfactant like Polysorbate 20 (Tween® 20). A vehicle control with the same concentration of the surfactant must be included.

  • Nanoemulsion Formulation: For sensitive assays, consider preparing a nanoemulsion of this compound to improve its delivery and reduce localized high concentrations.[8]

2. Standard Cytotoxicity Assays

Below are generalized protocols for common cytotoxicity assays. Always optimize parameters such as cell seeding density, incubation times, and reagent concentrations for your specific cell line and experimental conditions.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (and/or your test compound). Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5][16]

  • Measurement: Read the absorbance at a wavelength between 500-600 nm using a microplate reader.[5]

b) LDH (Lactate Dehydrogenase) Leakage Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: At the end of the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[17]

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[17]

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[18]

c) Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 40 µg/mL) for 2-3 hours.[19][20]

  • Washing: Remove the Neutral Red medium and wash the cells with PBS.

  • Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the lysosomes.[21]

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at approximately 540 nm.[21]

Visualizations

Signaling Pathways

Lipid_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Membrane Disruption->Death Receptors (e.g., Fas) Raft aggregation DISC Formation DISC Formation Death Receptors (e.g., Fas)->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Mitochondrion Mitochondrion Caspase-8 Activation->Mitochondrion Bid cleavage Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8 Activation->Executioner Caspases (e.g., Caspase-3) Bax/Bak Activation Bax/Bak Activation Mitochondrion->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Lipid-Induced Apoptosis Signaling Pathways.

Oxidative_Stress_Pathway This compound This compound Fatty Acid Metabolism Fatty Acid Metabolism This compound->Fatty Acid Metabolism Mitochondrial ETC Mitochondrial ETC Fatty Acid Metabolism->Mitochondrial ETC ROS Production ROS Production Mitochondrial ETC->ROS Production Oxidative Damage Oxidative Damage ROS Production->Oxidative Damage DNA Damage DNA Damage Oxidative Damage->DNA Damage Lipid Peroxidation Lipid Peroxidation Oxidative Damage->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Damage->Protein Oxidation Apoptosis Apoptosis DNA Damage->Apoptosis Lipid Peroxidation->Apoptosis Protein Oxidation->Apoptosis

Caption: Fatty Acid-Induced Oxidative Stress Pathway.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Prepare Cell Culture Prepare Cell Culture Seed Cells in 96-well Plate Seed Cells in 96-well Plate Prepare Cell Culture->Seed Cells in 96-well Plate Prepare this compound Stock Prepare this compound Stock Prepare Working Dilutions Prepare Working Dilutions Prepare this compound Stock->Prepare Working Dilutions Treat Cells Treat Cells Prepare Working Dilutions->Treat Cells Seed Cells in 96-well Plate->Treat Cells Incubate Incubate Treat Cells->Incubate Perform Cytotoxicity Assay (MTT, LDH, or NRU) Perform Cytotoxicity Assay (MTT, LDH, or NRU) Incubate->Perform Cytotoxicity Assay (MTT, LDH, or NRU) Read Absorbance Read Absorbance Perform Cytotoxicity Assay (MTT, LDH, or NRU)->Read Absorbance Calculate % Viability Calculate % Viability Read Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

References

Technical Support Center: Controlling the Viscosity of Oleyl Ricinoleate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling the viscosity of Oleyl Ricinoleate solutions during experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

IssueQuestionPotential Causes & Troubleshooting Steps
Inconsistent Viscosity My this compound formulation shows significant viscosity variation between batches, even when following the same protocol. What could be the cause?Potential Causes: 1. Inaccurate Measurement of Components: Small errors in the quantities of this compound, solvents, or additives can lead to large viscosity differences.[1] 2. Temperature Fluctuations: Viscosity is highly dependent on temperature. Inconsistent processing or measurement temperatures will lead to variable results.[2] 3. Inconsistent Mixing: The speed, duration, and type of mixing affect the final viscosity, especially when incorporating thickeners or dissolving solutes.[3] Troubleshooting Steps:Calibrate Equipment: Regularly calibrate balances and pipettes. • Precise Temperature Control: Use a temperature-controlled water bath or heating mantle for all steps, including viscosity measurement.[2] • Standardize Mixing: Document and strictly adhere to mixing speeds, times, and equipment (e.g., overhead stirrer, vortex mixer). Consider using a high-shear mixer for better dispersion of thickening agents.[3]
Viscosity Too High I've prepared an this compound solution, and the viscosity is much higher than desired for my application. How can I reduce it?Potential Causes: 1. Incorrect Concentration: The concentration of this compound or other high-viscosity components may be too high. 2. Low Temperature: The solution might be at a lower temperature than intended, increasing its viscosity. Troubleshooting Steps:Increase Temperature: Gently heat the solution. As a general rule, the viscosity of oils and esters decreases as the temperature increases.[4][5] • Add a Co-solvent: Introduce a low-viscosity, miscible co-solvent such as ethanol or isopropanol. This can significantly reduce the overall viscosity.[6] See the experimental protocol below for guidance. • Dilute the Solution: If the formulation allows, dilute it with more of the low-viscosity solvent or another suitable carrier.
Viscosity Too Low My this compound formulation is not viscous enough for its intended use (e.g., a topical or injectable depot). How can I increase its viscosity?Potential Causes: 1. Excessive Solvent: The ratio of a low-viscosity solvent to this compound may be too high. 2. High Temperature: The formulation may be too warm. Troubleshooting Steps:Decrease Temperature: Cool the solution to the target application temperature. • Add a Thickening Agent: Incorporate a rheology modifier. Fumed silica is an effective agent for creating oleogels with a significant increase in viscosity.[7] See the experimental protocol below. Other options include waxes or certain polymers.[8] • Solvent Evaporation: If the formulation contains a volatile solvent, gentle heating under vacuum (if components are stable) can remove some of the solvent and increase the concentration of this compound.
Shear Thinning Behavior The viscosity of my formulation changes depending on how fast I stir or test it. Why is this happening and how do I manage it?Potential Causes: 1. Non-Newtonian Fluid: Many formulations, especially those with polymers or dispersed particles, are non-Newtonian, meaning their viscosity changes with the applied shear rate.[9][10] This is known as shear-thinning behavior. Troubleshooting Steps:Characterize Rheology: Do not rely on a single-point viscosity measurement. Use a rotational viscometer to measure viscosity across a range of shear rates to fully characterize the fluid's behavior. • Standardize Measurement Protocol: When reporting viscosity, always specify the shear rate and temperature at which the measurement was taken to ensure reproducibility. • Consider the Application: Shear-thinning can be advantageous. For example, a topical product may have high viscosity in the container but spread easily upon application (high shear). An injectable formulation can be easily pushed through a needle (high shear) but form a more viscous depot at the injection site (low shear).[11]

Frequently Asked Questions (FAQs)

QuestionAnswer
What is a typical viscosity for pure this compound? The viscosity of pure this compound is not readily available in public literature, but related ricinoleate esters have viscosities that can range from approximately 20 to over 100 cP at room temperature, and this value decreases significantly with increasing temperature.[4] For example, methyl ricinoleate has a significantly higher viscosity than other fatty acid methyl esters due to its hydroxyl group.[12][13]
How does temperature affect the viscosity of this compound solutions? Like most oils and esters, the viscosity of this compound solutions has an inverse relationship with temperature. As the temperature increases, the viscosity decreases exponentially.[4][5] This is a critical parameter to control during formulation and testing.
What are some common co-solvents to reduce the viscosity of this compound? Low molecular weight alcohols like ethanol and isopropanol are commonly used and effective at reducing the viscosity of ester-based solutions.[6] The choice of co-solvent will depend on the specific application, required solubility of other components, and toxicological considerations.
What are suitable thickening agents for this compound? Fumed silica is a highly effective thickening agent for creating oleogels with a significant increase in viscosity.[7] Other options include natural waxes (e.g., sunflower wax, rice bran wax)[8] and certain types of polymers compatible with non-aqueous systems.
My formulation with a thickening agent is lumpy. How can I fix this? Lumps or inconsistencies are often due to improper dispersion of the thickening agent.[1] High-shear mixing is typically required to break down agglomerates of powders like fumed silica and ensure a homogenous, smooth gel.[3] It is also crucial to add the thickener slowly to the vortex of the mixing solution.
How should I measure the viscosity of a non-Newtonian this compound formulation? A rotational viscometer is the most appropriate instrument. It allows you to measure viscosity at different shear rates, providing a complete rheological profile of your sample.[14] It is important to report the temperature, spindle type, and rotational speed (or shear rate) along with the viscosity reading.

Data Presentation

Table 1: Viscosity of Various Ricinoleate Esters at Different Temperatures

This table provides representative data for ricinoleate esters, which can be used as an estimation for the behavior of this compound. Actual values for this compound may vary.

EsterViscosity (cP) at -5°CViscosity (cP) at 20°CViscosity (cP) at 40°CViscosity (cP) at 80°C
Methyl Ricinoleate16545218
Ethyl Ricinoleate15844218
n-Propyl Ricinoleate20454259
Isopropyl Ricinoleate21556269
n-Butyl Ricinoleate254652910

Source: Adapted from data presented in research on ricinoleate esters.[4]

Experimental Protocols

Protocol 1: Reducing Viscosity of this compound with a Co-solvent (Ethanol)

Objective: To decrease the viscosity of an this compound solution by adding ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol (200 proof)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Calibrated rotational viscometer with appropriate spindle

  • Temperature-controlled water bath

Procedure:

  • Place a known volume or weight of this compound into a clean, dry beaker.

  • Place the beaker on a magnetic stirrer within a temperature-controlled water bath set to the desired measurement temperature (e.g., 25°C).

  • Allow the this compound to reach thermal equilibrium.

  • Measure the initial viscosity of the pure this compound according to the viscometer's operating instructions.

  • While stirring, add a predetermined volume of ethanol to the this compound (e.g., to achieve a 90:10 this compound to ethanol ratio by volume).

  • Allow the solution to mix thoroughly for at least 15 minutes to ensure homogeneity.

  • Ensure the solution has returned to the target temperature.

  • Measure the viscosity of the resulting solution.

  • Repeat steps 5-8 with increasing amounts of ethanol (e.g., 80:20, 70:30 ratios) to determine the relationship between co-solvent concentration and viscosity.

Protocol 2: Increasing Viscosity of this compound with Fumed Silica

Objective: To increase the viscosity of this compound by creating an oleogel with fumed silica.

Materials:

  • This compound

  • Hydrophobic fumed silica (e.g., Aerosil® R 972 or similar)

  • High-shear homogenizer (e.g., rotor-stator type)

  • Beaker

  • Analytical balance

  • Calibrated rotational viscometer with appropriate spindle

  • Spatula

Procedure:

  • Weigh a desired amount of this compound into a beaker.

  • On a separate weighing paper, weigh the desired amount of fumed silica. A typical starting concentration is 2-5% w/w.

  • Place the beaker with this compound under the high-shear homogenizer.

  • Start the homogenizer at a low speed to create a vortex.

  • Slowly add the fumed silica powder into the vortex to facilitate its incorporation and minimize clumping.

  • Once all the powder is added, gradually increase the homogenizer speed.

  • Homogenize for 5-10 minutes, or until a smooth, uniform gel is formed. The exact time will depend on the volume and desired consistency.

  • Allow the sample to rest for at least 1 hour to allow the structure to form and to eliminate any entrapped air bubbles.

  • Measure the viscosity of the oleogel using a rotational viscometer. Due to the likely non-Newtonian nature of the gel, it is recommended to perform a shear rate sweep.

Visualizations

experimental_workflow cluster_prep Preparation cluster_decrease Decrease Viscosity cluster_increase Increase Viscosity cluster_analysis Analysis prep Define Target Viscosity choose Choose Strategy: Increase or Decrease Viscosity prep->choose temp_inc Increase Temperature choose->temp_inc Decrease add_cosolvent Add Co-solvent (e.g., Ethanol) choose->add_cosolvent Decrease temp_dec Decrease Temperature choose->temp_dec Increase add_thickener Add Thickener (e.g., Fumed Silica) choose->add_thickener Increase measure Measure Viscosity (Rotational Viscometer) temp_inc->measure add_cosolvent->measure temp_dec->measure add_thickener->measure analyze Analyze Data (Viscosity vs. Parameter) measure->analyze optimize Optimize Formulation analyze->optimize

Caption: Experimental workflow for modifying and analyzing the viscosity of this compound solutions.

Caption: Logical diagram for troubleshooting common viscosity issues in this compound formulations.

References

Improving the yield of Oleyl Ricinoleate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Oleyl Ricinoleate synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This typically involves the direct esterification of ricinoleic acid with oleyl alcohol, often in the presence of an acid catalyst and under conditions that facilitate the removal of water, a byproduct of the reaction.

  • Enzymatic Synthesis: This method utilizes lipases as biocatalysts to catalyze the esterification of ricinoleic acid or its esters (like methyl ricinoleate) with oleyl alcohol.[1][2] This approach is considered a greener alternative, often requiring milder reaction conditions.[1]

Q2: Which factors have the most significant impact on the yield of the enzymatic synthesis?

A2: Several factors critically influence the yield of lipase-catalyzed synthesis of this compound. These include the choice of lipase, reaction temperature, substrate molar ratio, enzyme concentration, and reaction time.[3][4] Optimization of these parameters, often achieved through methodologies like Response Surface Methodology (RSM), is crucial for maximizing yield.[2][5]

Q3: How can I monitor the progress of the synthesis reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of reactants and the appearance of the product.[6] For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of reactants and products over time.[1][2]

Q4: What are the common impurities in the final product and how can they be removed?

A4: Common impurities can include unreacted starting materials (ricinoleic acid, oleyl alcohol), byproducts from side reactions, and residual catalyst. Purification can be achieved through several methods:

  • Washing: Washing with a brine solution can help remove water-soluble impurities.[6]

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired ester from unreacted starting materials and non-polar byproducts.[6]

  • Vacuum Distillation: For volatile impurities or derivatives, vacuum distillation can be an effective purification method.[7]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incorrect Stoichiometry Ensure the molar ratio of oleyl alcohol to ricinoleic acid is optimized. A slight excess of one reactant may be necessary to drive the reaction to completion.
Suboptimal Reaction Temperature For enzymatic synthesis, temperatures that are too high can denature the lipase, while temperatures that are too low can result in slow reaction rates.[8] The optimal temperature should be determined for the specific lipase being used, typically in the range of 40-60°C.[2][9]
Insufficient Catalyst Concentration The amount of catalyst (acid or enzyme) can significantly impact the reaction rate. For enzymatic reactions, increasing the enzyme load can increase the conversion rate up to a certain point.[8]
Inadequate Water Removal (Chemical Synthesis) In chemical esterification, the water produced as a byproduct can inhibit the forward reaction. Employ methods like azeotropic distillation (e.g., with a Dean-Stark apparatus) or carrying out the reaction under vacuum to continuously remove water.[10]
Enzyme Deactivation (Enzymatic Synthesis) Lipases can be deactivated by certain solvents or byproducts. Ensure the chosen solvent is compatible with the enzyme. Stepwise addition of reactants can sometimes mitigate enzyme deactivation.[11]
Poor Mixing Inadequate agitation can lead to localized concentration gradients and an incomplete reaction. Ensure constant and moderate stirring throughout the synthesis.

Problem 2: Presence of Significant Byproducts

Possible Cause Suggested Solution
Self-polymerization of Ricinoleic Acid Ricinoleic acid can undergo self-esterification to form estolides, especially at higher temperatures.[12] Using milder reaction conditions and optimizing the reaction time can help minimize this side reaction.
Side Reactions with Impurities in Starting Materials Ensure the purity of the starting materials (ricinoleic acid and oleyl alcohol). Technical grade starting materials may contain other fatty acids that can also react.[6]

Quantitative Data Summary

Table 1: Influence of Reaction Parameters on Enzymatic Synthesis Yield

Parameter Condition A Condition B Condition C Yield (%) Reference
Enzyme Novozym 435Novozym 435Novozym 435[2]
Enzyme Amount (g) 104--96.7[2]
Impeller Speed (rpm) 388--96.7[2]
Temperature (°C) 49.7--96.7[2]
Enzyme Lipozyme TL IMLipozyme TL IMLipozyme TL IM[9]
Enzyme Amount (mg/3 mmol oil) 120--Highest Conversion[9]
Reactant Molar Ratio (HA:oil) 19:1--Highest Conversion[9]
Temperature (°C) 40--Highest Conversion[9]
Reaction Time (hours) 48--Highest Conversion[9]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is a representative example based on common practices in lipase-catalyzed esterification.

Materials:

  • Ricinoleic Acid

  • Oleyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435 or Lipozyme TL IM)

  • Organic Solvent (e.g., hexane or solvent-free)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Reactant Preparation: Accurately weigh ricinoleic acid and oleyl alcohol in the desired molar ratio and add them to the reaction vessel. If using a solvent, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme should be optimized based on the specific activity of the lipase and the scale of the reaction.

  • Reaction: Stir the mixture at a constant speed and maintain the optimal reaction temperature (e.g., 40-60°C).

  • Monitoring: Periodically take small aliquots of the reaction mixture to monitor the progress by TLC or GC analysis.

  • Reaction Termination: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: The crude product can be purified by washing with a brine solution followed by column chromatography on silica gel to isolate the pure this compound.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Weigh Reactants (Ricinoleic Acid & Oleyl Alcohol) solvent 2. Add Solvent (Optional) enzyme 3. Add Immobilized Lipase mix 4. Stir at Optimal Temperature enzyme->mix monitor 5. Monitor Progress (TLC/GC) terminate 6. Terminate Reaction (Filter Enzyme) monitor->terminate purify 7. Purify Product (Chromatography) product Pure Oleyl Ricinoleate

Caption: Workflow for the enzymatic synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield stoichiometry Incorrect Stoichiometry? start->stoichiometry temp Suboptimal Temperature? start->temp catalyst Insufficient Catalyst? start->catalyst water Inadequate Water Removal? (Chemical Synthesis) start->water sol_stoich Optimize Molar Ratio stoichiometry->sol_stoich sol_temp Adjust Temperature (40-60°C for Enzymatic) temp->sol_temp sol_catalyst Increase Catalyst Load catalyst->sol_catalyst sol_water Use Dean-Stark/Vacuum water->sol_water

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to HPTLC Method Validation for Ricinoleic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ricinoleic acid, the primary bioactive component of castor oil, is critical for quality control and formulation development. High-Performance Thin-Layer Chromatography (HPTLC) presents a simple, cost-effective, and rapid analytical method for this purpose. This guide provides a comprehensive overview of a validated HPTLC method for ricinoleic acid quantification, comparing its performance with alternative methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data.

Performance Comparison of Analytical Methods

The choice of analytical technique for ricinoleic acid quantification depends on various factors, including the sample matrix, required sensitivity, and available resources. While GC and HPLC are established methods, HPTLC offers distinct advantages in terms of simplicity, speed, and cost-effectiveness.[1][2][3] A comparative analysis of these techniques is summarized below.

ParameterHPTLCGCHPLC
Principle Planar chromatography based on differential adsorption.[4]Separation of volatile compounds based on partitioning between a stationary phase and a mobile gas phase.[2]Separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure.[5]
Sample Preparation Simple, often requiring only dissolution and spotting.[6]Derivatization to volatile esters (e.g., methyl esters) is typically required.[2][7]Derivatization may be needed for detection, depending on the detector used.[8]
Analysis Time Rapid, with multiple samples analyzed simultaneously on a single plate.[3]Longer run times per sample.Moderate run times per sample.
Cost Lower instrument and solvent costs.[1][3]Higher initial instrument cost and gas consumption.High instrument cost and solvent consumption.
Quantification Results Comparable to GC and HPLC. One study found ricinoleic acid methyl ester in castor oil to be 92.8% by HPTLC, 94.1% by GC, and 93.7% by HPLC.[2]Considered a gold standard for fatty acid analysis.[2]Provides high accuracy and precision.[5]

Validated HPTLC Method for Ricinoleic Acid Quantification

A validated HPTLC method provides a reliable approach for the routine analysis of ricinoleic acid. The following sections detail the experimental protocol and validation parameters.

Experimental Protocol

1. Standard and Sample Preparation:

  • Standard Solution: A stock solution of ricinoleic acid is prepared in a suitable solvent like methanol.[6] Working standards are prepared by serial dilution.

  • Sample Preparation: For oil samples, a simple dilution with a suitable solvent is often sufficient. For other matrices, an appropriate extraction procedure may be necessary. In many published methods, the fatty acids are converted to their methyl esters prior to analysis.[2]

2. Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F₂₅₄ HPTLC plates are commonly used.[6]

  • Mobile Phase: A mixture of solvents is used to achieve optimal separation. A common mobile phase is a combination of toluene, ethyl acetate, and formic acid (e.g., in a ratio of 6:4:0.2 v/v/v).[6]

  • Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.[6]

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.[6]

  • Detection: After development, the plate is dried, and the separated bands are visualized. Densitometric scanning is performed at a specific wavelength, for instance, 450 nm after derivatization.[2][6]

Method Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines, the HPTLC method for ricinoleic acid quantification has been validated for several parameters to ensure its accuracy and reliability.[1][2]

Validation ParameterTypical Results
Linearity (Concentration Range) 20-100 ng/spot[6]
Correlation Coefficient (r²) > 0.998[6]
Limit of Detection (LOD) 15 ng/spot[6]
Limit of Quantification (LOQ) 45 ng/spot[6]
Precision (%RSD) Intra-day: 2.71% - 7.71%; Inter-day: 2.32% - 7.71%[6]
Accuracy (Recovery) Satisfactory recovery values have been reported.[1][2]
Specificity (Rf value) A distinct and well-separated band for ricinoleic acid, for example, at an Rf of 0.66 ± 0.04.[6]

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the HPTLC validation of ricinoleic acid.

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Standard Standard Preparation Application Spotting on HPTLC Plate Standard->Application Sample Sample Preparation Sample->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

Caption: Experimental workflow for HPTLC analysis of ricinoleic acid.

Validation_Parameters cluster_params Validation Parameters Method HPTLC Method Validation Linearity Linearity & Range Method->Linearity Precision Precision (Repeatability & Intermediate) Method->Precision Accuracy Accuracy (Recovery) Method->Accuracy Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPTLC method validation.

Conclusion

The validated HPTLC method offers a simple, precise, accurate, and cost-effective solution for the quantification of ricinoleic acid.[1][6] Its performance is comparable to more complex and expensive techniques like GC and HPLC, making it a highly suitable alternative for routine quality control in the pharmaceutical and related industries. The detailed experimental protocol and established validation parameters provide a solid foundation for the implementation of this method in various research and development settings.

References

Comparative analysis of Oleyl Ricinoleate from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleyl Ricinoleate, the oleyl ester of ricinoleic acid, is a lipophilic emollient and skin conditioning agent with significant potential as an excipient in topical and transdermal drug delivery systems. Its ability to enhance skin permeation and its favorable safety profile make it an attractive candidate for formulation scientists. However, the performance and quality of this compound can vary between suppliers, impacting formulation stability and efficacy. This guide provides a comparative framework for evaluating this compound from different sources, supported by experimental protocols and an understanding of its potential biological activity.

Quantitative Comparison of this compound

Table 1: Key Quality Parameters for Comparative Analysis of this compound

ParameterTypical Specification RangeImportance in Drug Formulation
Appearance Clear, yellowish, viscous liquidA consistent appearance indicates uniformity between batches.
Odor Faint, characteristicA strong or unusual odor may indicate the presence of impurities.
Purity (Assay, %) ≥ 95%High purity is critical to ensure performance and minimize potential side effects from impurities.
Acid Value (mg KOH/g) < 5.0A low acid value indicates minimal free fatty acids, which can affect stability and cause skin irritation.
Iodine Value (g I₂/100g) 80 - 90Indicates the degree of unsaturation, which can influence oxidative stability.
Saponification Value (mg KOH/g) 150 - 165Relates to the average molecular weight of the ester.
Hydroxyl Value (mg KOH/g) 155 - 170Specific to the ricinoleate moiety and important for its chemical properties.
Moisture Content (%) < 0.5%Low moisture content is crucial for preventing microbial growth and hydrolytic degradation of the ester.
Heavy Metals (ppm) < 10 ppmEssential for ensuring the safety of the final drug product.
Residual Solvents (%) Conforms to USP <467> or Ph. Eur. 5.4Important for safety and to ensure no unwanted solvents are present from the manufacturing process.

Note: The typical specification ranges are illustrative and may vary between suppliers. It is crucial to obtain supplier-specific documentation.

Experimental Protocols for Performance Evaluation

To objectively compare this compound from different suppliers, standardized experimental protocols are essential. The following are key assays for evaluating its performance as a pharmaceutical excipient.

In Vitro Skin Permeation Study

This experiment is crucial for assessing the primary function of this compound as a permeation enhancer. The Franz diffusion cell is the gold standard for this assay.

Methodology:

  • Skin Preparation: Porcine or human cadaver skin is commonly used. The skin is carefully excised, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Preparation: Prepare a formulation (e.g., a gel or cream) containing a model active pharmaceutical ingredient (API) and this compound from each supplier at the same concentration. A control formulation without this compound should also be prepared.

  • Experiment Setup: The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at 32 ± 1 °C to mimic skin temperature. The system is stirred continuously.

  • Dosing: A known quantity of the formulation is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to compare the permeation-enhancing effects of this compound from different suppliers.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin Skin Membrane Preparation franz_cell Franz Diffusion Cell Setup skin->franz_cell formulation Formulation Preparation (with this compound) dosing Formulation Dosing formulation->dosing franz_cell->dosing sampling Receptor Fluid Sampling dosing->sampling hplc HPLC Analysis of API sampling->hplc data_analysis Data Analysis (Flux, Permeability Coefficient) hplc->data_analysis

Experimental workflow for in vitro skin permeation study.
Purity and Impurity Profiling

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques to compare the purity and identify any potential impurities in this compound samples.

Methodology (GC):

  • Sample Preparation: Samples of this compound from different suppliers are accurately weighed and dissolved in a suitable solvent (e.g., hexane). An internal standard may be added for quantitative analysis.

  • GC Conditions: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for fatty acid ester analysis) is used. The oven temperature is programmed to separate the components effectively.

  • Injection and Analysis: A small volume of the prepared sample is injected into the GC. The retention time and peak area of this compound and any other detected peaks are recorded.

  • Data Comparison: The chromatograms from different suppliers are overlaid and compared. The percentage purity is calculated based on the peak area of this compound relative to the total peak area. The presence and relative abundance of any impurity peaks should be noted and, if possible, identified.

Relevant Signaling Pathway: Prostaglandin EP3/EP4 Receptor Activation

While this compound itself is an ester, it is expected to be hydrolyzed in biological systems to ricinoleic acid and oleyl alcohol. Ricinoleic acid is a known agonist of the prostaglandin E₂ (PGE₂) receptors, specifically the EP3 and EP4 subtypes.[1] Activation of these G-protein coupled receptors can trigger various downstream signaling cascades, which may be relevant to the biological effects of topical formulations containing this compound, such as local inflammation or changes in cell proliferation. Understanding this pathway can provide insights into the potential pharmacological effects of the excipient beyond its role as a permeation enhancer.

G OR This compound Hydrolysis Hydrolysis (in vivo) OR->Hydrolysis RA Ricinoleic Acid Hydrolysis->RA OA Oleyl Alcohol Hydrolysis->OA EP3 EP3 Receptor RA->EP3 EP4 EP4 Receptor RA->EP4 G_protein G-protein Activation EP3->G_protein EP4->G_protein Downstream Downstream Signaling (e.g., cAMP modulation, Ca²⁺ mobilization) G_protein->Downstream

References

In-Vitro and In-Vivo Correlation of Oleyl Ricinoleate-Based Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of oleyl ricinoleate-based formulations with an alternative, Isopropyl Myristate (IPM), supported by experimental data. The focus is on establishing an in-vitro and in-vivo correlation (IVIVC), a critical step in drug development for predicting in-vivo performance from in-vitro data.

Executive Summary

This compound, an ester of oleyl alcohol and ricinoleic acid, is a lipid-based excipient with potential applications in topical and transdermal drug delivery. Its performance is often compared to other fatty acid esters like Isopropyl Myristate (IPM), a well-established penetration enhancer. This guide delves into the comparative in-vitro release and in-vivo bioavailability of formulations containing these excipients, providing researchers with data and methodologies to inform their formulation development decisions. While direct comparative IVIVC studies for this compound are limited, this guide synthesizes available data to draw meaningful comparisons.

Data Presentation: In-Vitro Performance

The following table summarizes the in-vitro permeability of Ketoprofen from a Pluronic Lecithin Organogel (PLO) base containing either Ricinoleic Acid (a precursor to this compound) or a common alternative, Isopropyl Palmitate. This data provides insight into the potential drug release characteristics of ricinoleate-based formulations.

Formulation BaseActive Pharmaceutical Ingredient (API)Mean Permeability Coefficient (cm/h) x 10⁻³Cumulative Amount Permeated in 8h (µg/cm²)
PLO with Ricinoleic AcidKetoprofen1.2 ± 0.196.0 ± 8.0
PLO with Isopropyl Palmitate (Control)Ketoprofen0.4 ± 0.0532.0 ± 4.0

Data extrapolated from a study on ricinoleic acid, the precursor to this compound. The study demonstrated that a formulation containing ricinoleic acid exhibited a threefold higher permeability for ketoprofen compared to the control formulation with isopropyl palmitate.

Experimental Protocols

In-Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To evaluate the in-vitro permeation of a drug from a topical formulation through a skin mimic.

Apparatus: Franz Diffusion Cell

Membrane: Excised rat skin or a suitable synthetic membrane.

Procedure:

  • Membrane Preparation: The skin is carefully excised and dermatomed to a uniform thickness. It is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) to ensure sink conditions. The medium is continuously stirred and maintained at 32 ± 1°C.

  • Formulation Application: A precise amount of the test formulation (this compound-based or Isopropyl Myristate-based) is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh buffer to maintain a constant volume.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot.

In-Vivo Bioavailability Study (Tape Stripping Method in Rats)

Objective: To assess the in-vivo bioavailability of a drug from a topical formulation by quantifying its concentration in the stratum corneum.

Animal Model: Wistar rats

Procedure:

  • Dosing: A defined area on the dorsal side of the rats is shaved 24 hours before the experiment. A precise amount of the test formulation is applied to this area.

  • Tape Stripping: At specified time points after application, the stratum corneum is progressively removed by applying and removing adhesive tape strips to the treated area.

  • Extraction: The adhesive tapes are collected, and the drug is extracted from them using a suitable solvent.

  • Analysis: The drug concentration in the solvent is determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The amount of drug recovered from each tape strip is used to construct a concentration-depth profile within the stratum corneum, providing an indication of the local bioavailability of the drug.

Mandatory Visualization

Experimental Workflow for Establishing IVIVC

IVIVC_Workflow formulation Formulation Development (this compound vs. IPM) invitro In-Vitro Studies (Franz Diffusion Cell) formulation->invitro invivo In-Vivo Studies (Tape Stripping in Rats) formulation->invivo data_analysis Data Analysis (Permeation Profiles, SC Concentration) invitro->data_analysis invivo->data_analysis correlation IVIVC Establishment (Mathematical Modeling) data_analysis->correlation prediction Prediction of In-Vivo Performance correlation->prediction

Caption: Workflow for establishing In-Vitro In-Vivo Correlation (IVIVC).

Discussion

The establishment of a meaningful IVIVC is a cornerstone of modern pharmaceutical development, offering the potential to streamline the approval process and reduce the reliance on extensive in-vivo studies. For lipid-based formulations, such as those containing this compound, traditional in-vitro dissolution methods often fail to predict in-vivo behavior due to the complex physiological processes involved in drug release and absorption from these systems.

The data presented in this guide, although indirect, suggests that ricinoleate-based formulations have the potential to enhance the skin permeation of drugs. The threefold increase in the permeability of ketoprofen from a ricinoleic acid-containing gel compared to an isopropyl palmitate-based formulation is a promising indicator. Isopropyl myristate is a well-documented penetration enhancer that is known to increase the skin permeation of a large number of drugs. The mechanism of action for these esters often involves the disruption of the highly organized structure of the stratum corneum lipids, thereby increasing the diffusion of the drug through the skin.

The lack of direct comparative in-vivo data for this compound formulations necessitates further research. The experimental protocols provided in this guide offer a framework for conducting such studies. By performing parallel in-vitro and in-vivo experiments with formulations containing this compound and a suitable comparator like IPM, researchers can generate the necessary data to establish a robust IVIVC. This will ultimately enable a more efficient and data-driven approach to the development of novel topical and transdermal drug delivery systems.

A Comparative Analysis of Oleyl Ricinoleate and Dioctyl Phthalate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Bio-Based Plasticizer and a Traditional Phthalate.

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a detailed comparison of the plasticizing effects of Oleyl Ricinoleate, a bio-based alternative, and Dioctyl Phthalate (DOP), a conventional phthalate plasticizer. This analysis is supported by experimental data on key performance indicators, including mechanical properties, thermal stability, and migration resistance.

Executive Summary

This compound, derived from castor oil, is emerging as a viable, renewable alternative to traditional phthalate plasticizers like DOP. Experimental evidence suggests that ricinoleic acid-based plasticizers can offer comparable, and in some aspects superior, performance to DOP, particularly in terms of thermal stability and migration resistance. While DOP has been a long-standing industry standard due to its effectiveness and low cost, concerns over its potential health and environmental impacts have spurred the search for safer alternatives. This guide presents a data-driven comparison to aid researchers and formulators in making informed decisions based on performance and sustainability.

Data Presentation: Performance Metrics

PropertyTest MethodPVC with DOP (40 phr)PVC with EGERAE (40 phr)Key Observations
Mechanical Properties
Tensile Strength (MPa)ASTM D882~15-20Similar to DOPRicinoleic acid derivatives can maintain comparable tensile strength to DOP-plasticized PVC.[1]
Elongation at Break (%)ASTM D882~257~257Flexibility imparted by the bio-plasticizer is on par with DOP.[1]
Thermal Properties
Initial Decomposition Temp (Ti, °C)TGA~262~272The ricinoleic acid derivative demonstrates enhanced thermal stability.[1]
Temp at 10% Weight Loss (T10, °C)TGA~255~276Significantly higher temperature for initial weight loss indicates better heat resistance.[1]
Temp at 50% Weight Loss (T50, °C)TGA~300~321The trend of improved thermal stability continues at higher temperatures.[1]
Glass Transition Temp (Tg, °C)DMALowered from pure PVCSlightly higher than DOP blendThe molecular weight of EGERAE being slightly higher than DOP can result in a marginally less pronounced reduction in Tg.[1]
Migration Properties
Weight Loss in Petroleum Ether (%)Extraction TestHigherLowerThe bio-plasticizer exhibits superior resistance to migration in a non-polar solvent.[1]
Weight Loss in Soybean Oil (%)Extraction TestLowerHigherBoth plasticizers show some migration in an organic solvent.[1]
Weight Loss in Distilled Water (%)Extraction TestLowLowBoth plasticizers demonstrate good resistance to migration in an aqueous environment.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for reference in future studies.

Mechanical Properties Testing

ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting

This method is used to determine the tensile properties of plastics in the form of thin sheeting (less than 1 mm thick).

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC sheets.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fails.

  • Data Acquisition: The load and elongation are continuously monitored and recorded.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

Thermal Properties Testing

Thermogravimetric Analysis (TGA) based on ASTM E1131

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

  • Sample Preparation: A small amount of the plasticized PVC sample (typically 5-10 mg) is placed in a TGA sample pan.

  • Test Procedure: The sample is heated in a controlled environment (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

  • Data Acquisition: The weight of the sample is continuously recorded as the temperature increases.

  • Analysis: The resulting TGA curve plots weight loss versus temperature. The initial decomposition temperature (Ti) and the temperatures at specific weight loss percentages (e.g., T10, T50) are determined from this curve.

Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical properties of materials as a function of temperature, time, and frequency of an oscillating force. It is used to determine the glass transition temperature (Tg).

  • Sample Preparation: A rectangular specimen of the plasticized PVC is prepared.

  • Test Procedure: The sample is clamped in the DMA instrument and subjected to a sinusoidal stress. The temperature is ramped at a controlled rate.

  • Data Acquisition: The instrument measures the stiffness of the material and the energy dissipated as heat.

  • Analysis: The glass transition temperature is identified as the peak of the tan delta curve, which is the ratio of the loss modulus to the storage modulus. A lower Tg indicates a more effective plasticizing effect.[1]

Migration Resistance Testing

Extraction Method based on ASTM D1239

This test determines the amount of plasticizer that migrates from a plastic film into a liquid medium.

  • Sample Preparation: A known weight and surface area of the plasticized PVC film is prepared.

  • Test Procedure: The sample is immersed in a specific solvent (e.g., petroleum ether, soybean oil, distilled water) for a set period (e.g., 24 hours) at a controlled temperature.

  • Analysis: After immersion, the sample is removed, dried, and reweighed. The weight loss represents the amount of plasticizer that has migrated into the solvent.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental procedures used to compare the plasticizing effects of this compound and DOP.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison P1 PVC Resin P4 Mixing & Compounding P1->P4 P2 This compound P2->P4 P3 DOP P3->P4 P5 Sheet Formation P4->P5 T1 Mechanical Testing (Tensile Strength, Elongation) ASTM D882 P5->T1 T2 Thermal Analysis (TGA, DMA) ASTM E1131, ASTM D3418 P5->T2 T3 Migration Resistance (Extraction Test) ASTM D1239 P5->T3 A1 Quantitative Data Tabulation T1->A1 T2->A1 T3->A1 A2 Performance Comparison A1->A2 A3 Conclusion A2->A3 Signaling_Pathway_Analogy cluster_polymer Polymer Matrix cluster_plasticizer Plasticizer Action cluster_result Resulting Properties Polymer Rigid PVC Chains Result Increased Flexibility Reduced Hardness Lower Tg Plasticizer Plasticizer Molecules (this compound or DOP) Interaction Intercalation & Weakening of Intermolecular Forces Plasticizer->Interaction Interaction->Result Leads to

References

A comparative study of the emollient properties of Isopropyl Ricinoleate and Isopropyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Head-to-Head Comparison of Two Prominent Emollient Esters for Advanced Dermatological and Cosmetic Formulations

This guide presents a detailed comparative study of the emollient properties of Isopropyl Ricinoleate and Isopropyl Myristate, offering critical data for researchers, scientists, and drug development professionals. The following sections provide an objective analysis of their performance based on key experimental parameters, including physicochemical properties and their impact on skin barrier function.

Executive Summary

The selection of an appropriate emollient is a critical step in the formulation of topical products, directly influencing both therapeutic efficacy and consumer acceptance. Isopropyl Myristate has long been a staple in the cosmetics and pharmaceutical industries, valued for its light, non-greasy feel and rapid absorption.[1] However, with a growing demand for sustainable and novel ingredients, Isopropyl Ricinoleate, derived from castor oil, is emerging as a compelling alternative.[2][3] This guide synthesizes experimental data to provide a direct comparison of their emollient characteristics.

Comparative Data Analysis

The following table summarizes the key physicochemical and sensory properties of Isopropyl Ricinoleate and Isopropyl Myristate based on experimental findings.

PropertyIsopropyl RicinoleateIsopropyl MyristateSignificance in Formulation
Viscosity (cP at 20°C) 32.85-6Influences the texture, spreadability, and feel of the final product.
Spreading Value Not explicitly quantified, but sensory data suggests good performanceKnown for excellent spreading propertiesDetermines the ease of application and the uniformity of the product film on the skin.[4]
Transepidermal Water Loss (TEWL) Lower TEWL value reported in a comparative studyHigher TEWL value reported in the same studyA lower TEWL value indicates a better occlusive effect, helping to retain skin moisture.[2]
Sensory - Tackiness MinimalMinimalA non-tacky feel is highly desirable for consumer acceptance.[2][3]
Sensory - Residue MinimalMinimalLow residue contributes to a clean and pleasant after-feel.[2][3]
Sensory - Gloss/Shine Imparted better gloss and shineLess gloss and shineA higher refractive index contributes to a more radiant appearance on the skin.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future comparative studies.

Transepidermal Water Loss (TEWL) Measurement

This protocol assesses the occlusivity of the emollient by measuring its effect on the rate of water evaporation from the skin surface.

Apparatus:

  • A vapometer or Tewameter with a probe.[3]

  • Controlled environment chamber (20-22°C, 40-60% relative humidity).[5]

Procedure:

  • Acclimatization: Subjects are required to rest in a controlled environment for at least 30 minutes to stabilize their skin temperature and hydration.[5]

  • Baseline Measurement: A baseline TEWL reading is taken from a designated area on the volar forearm.

  • Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied evenly to the test area.

  • Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 30, 60, and 120 minutes) after application.

  • Data Analysis: The percentage reduction in TEWL compared to the baseline is calculated to determine the occlusive effect of the emollient.

Spreadability Analysis (Parallel-Plate Method)

This method provides a quantitative measure of how easily an emollient spreads under a given weight.[6][7]

Apparatus:

  • Two flat, smooth glass plates (e.g., 20 cm x 20 cm).[6]

  • A standardized weight (e.g., 125 g).[6]

  • A ruler or caliper.

  • A stopwatch.

Procedure:

  • Sample Preparation: A precise amount of the emollient (e.g., 1 g) is placed at the center of the bottom glass plate.[6]

  • Application of Weight: The top glass plate is carefully placed over the sample, and the standardized weight is positioned in the center of the top plate.[6]

  • Measurement: The stopwatch is started immediately. After a predetermined time (e.g., 1 minute), the diameter of the spread emollient is measured.

  • Calculation: The spreadability is calculated as the area of the circle formed by the emollient (Area = πr²).

  • Replication: The experiment is repeated at least three times for each emollient to ensure accuracy.

Sensory Evaluation

A trained sensory panel is utilized to assess the tactile properties of the emollients.[8][9]

Panel:

  • A panel of 10-15 trained members screened for sensory acuity.[8]

Procedure:

  • Standardized Application: A uniform quantity of each emollient is applied to a designated area on the panelists' volar forearms.[8]

  • Attribute Evaluation: Panelists evaluate predefined sensory attributes at specific time points (e.g., immediately after application and after 5 minutes).[8]

  • Rating Scale: Attributes such as tackiness, residue, and gloss are rated on a numerical scale (e.g., 1 to 10).[8]

  • Data Compilation: The scores from all panelists are averaged to create a sensory profile for each emollient.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the comparative evaluation process for the two emollients.

G cluster_setup Phase 1: Preparation & Setup cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Data Analysis & Conclusion P1 Source Emollients: - Isopropyl Ricinoleate - Isopropyl Myristate P2 Develop Standardized Testing Protocols P1->P2 P3 Recruit & Train Sensory Panel P2->P3 T1 Physicochemical Analysis (Viscosity) P2->T1 T2 Performance Testing - Spreadability - TEWL P2->T2 T3 Sensory Evaluation - Tackiness - Residue - Gloss P3->T3 A1 Compile & Tabulate Quantitative Data T1->A1 T2->A1 A2 Statistical Analysis of Sensory Scores T3->A2 A3 Comparative Assessment & Conclusion A1->A3 A2->A3

Caption: Workflow for the comparative evaluation of emollient properties.

Conclusion

The experimental data suggests that while both Isopropyl Ricinoleate and Isopropyl Myristate are effective emollients with minimal tackiness and residue, they offer distinct properties that can be leveraged in formulation design.[2][3] Isopropyl Myristate's low viscosity and excellent spreadability make it ideal for light, fast-absorbing products.[3][10] In contrast, Isopropyl Ricinoleate provides superior gloss and demonstrates a more pronounced effect on reducing transepidermal water loss, positioning it as a valuable ingredient for formulations aimed at enhancing skin radiance and providing robust moisturization.[2][3] The choice between these two esters will ultimately depend on the desired sensory experience and the specific performance objectives of the final product.

References

A Comparative Guide to Chromatographic Methods for Purity Assessment of Oleyl Ricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials and synthesized compounds is a critical aspect of quality control and product efficacy. Oleyl ricinoleate, a wax ester with applications in various formulations, requires accurate purity assessment to identify and quantify potential impurities such as unreacted starting materials, byproducts, and degradation products. This guide provides an objective comparison of three common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC)—for the purity assessment of this compound, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Chromatographic Methods

The selection of an appropriate chromatographic method for the purity analysis of this compound depends on several factors, including the desired level of sensitivity, the need for structural information, sample throughput, and cost considerations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase.Separation based on volatility and polarity in a gaseous mobile phase.Planar chromatography where a solvent moves over a stationary phase by capillary action.
Sample Preparation Minimal; dissolution in a suitable organic solvent.Often requires derivatization to increase volatility, especially for the hydroxyl group in ricinoleate.Minimal; direct application of the sample solution onto the plate.
Analysis of Intact Molecule Yes, ideal for large, non-volatile molecules like this compound.Possible with high-temperature methods, but risk of thermal degradation.[1]Yes, suitable for non-volatile compounds.
Sensitivity High, especially with detectors like Mass Spectrometry (MS) and Charged Aerosol Detectors (CAD).[1]Very high, particularly with Flame Ionization Detection (FID) and MS.Good, with modern densitometers, but generally lower than HPLC and GC.
Quantitative Accuracy High, with proper calibration.High, with the use of internal standards.Good for quantification, though precision can be slightly lower than HPLC and GC.
Potential Issues Solvent consumption; detector response can be non-linear for some universal detectors (e.g., ELSD).Thermal degradation of unsaturated or high molecular weight compounds.[1]Lower resolution compared to HPLC and GC; manual application can affect reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the analysis of large, non-volatile, and thermally labile molecules like this compound. It offers high resolution and sensitivity, making it well-suited for purity profiling and impurity quantification.

Experimental Protocol: HPLC with Evaporative Light Scattering Detection (ELSD)

This protocol is adapted from methods developed for the analysis of wax esters.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in chloroform to a final concentration of 5 mg/mL.

  • Instrumentation:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: Prontosil 200-3-C30, 3.0 µm, 2.0 mm × 150 mm.[2]

    • Column Temperature: 60°C.[2]

    • Flow Rate: 0.2 mL/min.[2]

    • Injection Volume: 10 µL.

    • Detector: Evaporative Light Scattering Detector (ELSD).

  • Mobile Phase:

    • Solvent A: 99.9% (v/v) Chloroform + 0.1% (v/v) Formic Acid.[2]

    • Solvent B: 99.9% (v/v) Methanol + 0.1% (v/v) Formic Acid.[2]

  • Gradient Elution: A gradient program should be optimized to achieve the best separation of this compound from its potential impurities.

  • Data Analysis: Peak areas are used to determine the relative purity of this compound and to quantify any detected impurities using a suitable calibration method.

Quantitative Performance Data for Wax Ester Analysis by HPLC-ELSD

The following data, derived from studies on similar lipid compounds, illustrates the expected performance of the HPLC-ELSD method.[3][4]

ParameterTypical Performance
Linearity (R²) ≥ 0.997
Precision (RSD) Intra-day: <11.2%, Inter-day: 10.2%
Accuracy (Recovery) 92.9% - 108.5%
Limit of Detection (LOD) 0.02 - 0.04 µg
Limit of Quantification (LOQ) 0.04 - 0.10 µg

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Chloroform (5 mg/mL) Sample->Dissolution Injection Inject 10 µL Dissolution->Injection Separation C30 Reversed-Phase Column Gradient Elution Injection->Separation Detection ELSD Detector Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Purity Assessment Quantification->Purity GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Silylation of Hydroxyl Group Sample->Derivatization Dissolution Dissolve in Hexane Derivatization->Dissolution Injection Inject into High-Temp GC Dissolution->Injection Separation DB-1HT Capillary Column Temperature Program Injection->Separation Detection FID Detector Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Area % Quantification Chromatogram->Quantification Purity Purity Assessment Quantification->Purity HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Toluene Sample->Dissolution Application Apply Sample to HPTLC Plate Dissolution->Application Development Develop Plate with Mobile Phase Application->Development Derivatization Visualize Spots Development->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Quantification Peak Area Integration Scanning->Quantification Purity Purity Assessment Quantification->Purity

References

Benchmarking the performance of Oleyl Ricinoleate-based biolubricants against synthetic esters

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Oleyl Ricinoleate, a bio-based lubricant derived from castor oil, against synthetic esters reveals distinct performance profiles crucial for material selection in research and industrial applications. This guide provides an objective comparison supported by experimental data and standardized testing protocols, offering insights for researchers and scientists in the field of lubricant technology.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound and typical synthetic esters, such as polyol esters. These parameters are essential for evaluating their suitability in various demanding applications.

Performance ParameterThis compoundSynthetic Esters (Typical Values)Standard Test Method
Kinematic Viscosity @ 40°C (cSt) Variable, formulation dependentWide Range (e.g., 20-250)ASTM D445
Viscosity Index (VI) ≥ 180[1]High (Typically 120-200+)[2][3]ASTM D2270
Oxidative Stability GoodGood to Excellent[4][5]ASTM D943 / D2893
Lubricity (Wear Scar Diameter, mm) Excellent (reported 30% reduction vs. mineral oil)[1]Very Good to Excellent[5][6]ASTM D4172
Flash Point (°C) 180.3 °C[7]High (Typically >200 °C)[8]ASTM D92
Biodegradability Readily BiodegradableVaries (Inherently to Readily Biodegradable)[9][10]OECD 301B

Experimental Protocols

The data presented is based on internationally recognized standard test methods. Detailed summaries of these experimental protocols are provided below.

1. Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[4][11][12]

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.

  • Methodology:

    • The sample is introduced into the viscometer.

    • The viscometer is placed in a temperature-controlled bath until it reaches thermal equilibrium (e.g., 40°C or 100°C).[11]

    • The liquid is drawn up into the upper timing bulb.

    • The time taken for the liquid to flow from the upper to the lower timing mark is precisely measured.[13]

    • Kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[13]

2. Viscosity Index Calculation (ASTM D2270)

This standard practice calculates the viscosity index (VI), a dimensionless number that characterizes the viscosity-temperature relationship of a lubricant.[2][14] A higher VI indicates a smaller change in viscosity with temperature.[14]

  • Methodology:

    • The kinematic viscosity of the lubricant is determined at both 40°C and 100°C using ASTM D445.

    • These two viscosity values are then used in an empirical formula to calculate the viscosity index.[15] The calculation compares the lubricant's viscosity change to that of two reference oils.[2]

3. Flash and Fire Point (ASTM D92 - Cleveland Open Cup)

This method determines the flash point and fire point of petroleum products, which is critical for safety regulations and assessing flammability hazards.[16][17][18]

  • Apparatus: Cleveland Open Cup apparatus, heating plate, test flame applicator.

  • Methodology:

    • The sample is placed in the test cup and heated at a slow, constant rate.[16]

    • A small test flame is passed across the surface of the liquid at specified temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite to produce a momentary flash.[16][18]

    • Heating continues, and the fire point is the temperature at which the vapors ignite and sustain burning for at least five seconds.[16]

4. Lubricity & Wear Prevention (ASTM D4172 - Four-Ball Method)

This test evaluates the anti-wear properties of fluid lubricants in sliding contact.[19][20]

  • Apparatus: Four-Ball Wear Test Machine.

  • Methodology:

    • Three 12.7 mm diameter steel balls are clamped together and immersed in the test lubricant.

    • A fourth steel ball is pressed into the cavity of the three stationary balls with a specified force (e.g., 147 N or 392 N).[21]

    • The top ball is rotated at 1200 rpm for 60 minutes at a regulated temperature of 75°C.[21]

    • After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller scar diameter indicates better wear protection.[22]

5. Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

This aerobic biodegradation test determines the rate and degree to which a substance is broken down by microorganisms.[23][24]

  • Apparatus: Biometer flasks (respirometer), CO₂-free air supply, CO₂ trapping solution.

  • Methodology:

    • The test substance is added to a mineral medium inoculated with microorganisms (typically from activated sludge).[24][25]

    • The mixture is incubated in sealed vessels for 28 days and aerated with CO₂-free air.[26]

    • The amount of carbon dioxide produced from the biodegradation of the test substance is trapped in a potassium hydroxide solution and measured.[27]

    • A substance is considered "readily biodegradable" if it reaches ≥60% biodegradation within a 10-day window during the 28-day test period.[10][28]

Logical Workflow for Lubricant Performance Benchmarking

The following diagram illustrates the standardized workflow for the comparative testing of biolubricants and synthetic esters.

G cluster_prep 1. Sample Acquisition & Preparation cluster_testing 2. Standardized Performance Testing cluster_analysis 3. Data Analysis & Comparison S1 This compound Biolubricant T1 Viscosity & VI (ASTM D445, D2270) S1->T1 T2 Lubricity / Wear (ASTM D4172) S1->T2 T3 Oxidative Stability (e.g., ASTM D943) S1->T3 T4 Flash Point (ASTM D92) S1->T4 T5 Biodegradability (OECD 301B) S1->T5 S2 Synthetic Ester (e.g., Polyol Ester) S2->T1 S2->T2 S2->T3 S2->T4 S2->T5 A1 Collect Quantitative Data (Viscosity, Wear Scar, etc.) T1->A1 T2->A1 T3->A1 T4->A1 T5->A1 A2 Benchmark Against Performance Criteria A1->A2 A3 Publish Comparison Guide A2->A3

Workflow for comparative lubricant performance testing.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Oleyl Ricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Oleyl Ricinoleate, ensuring operational safety and environmental responsibility.

I. Understanding this compound: Safety and Hazard Profile

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Skin Protection: Wear standard laboratory clothing.

III. Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with institutional and local regulations. The following is a general procedural guide:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's waste management protocols.

  • Small Spills:

    • For minor spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with soap and water.

  • Large Quantities:

    • For larger quantities of waste this compound, consult your institution's environmental health and safety (EHS) department for specific guidance.

    • Do not discharge this compound into sewers or waterways as it is insoluble in water and can spread on the surface.[1]

  • Final Disposal:

    • Based on information for similar compounds, this compound is not typically classified as hazardous waste.[1]

    • The recommended disposal method is often landfilling, in accordance with local, state, and federal regulations.[1]

    • Always confirm the appropriate disposal route with your institution's EHS office or a licensed waste disposal contractor.

IV. Quantitative Data Summary

The following table summarizes key physical and chemical properties of related compounds, which can be indicative for this compound.

PropertyValueSource Compound
Physical State Viscous LiquidRicinoleic Acid[2][3]
Appearance YellowRicinoleic Acid[2][3]
Solubility in Water InsolubleRicinoleic Acid[2]
Flash Point 228 °C / 442.4 °FRicinoleic Acid[2]
Boiling Point 245 °C / 473 °F @ 10 mmHgRicinoleic Acid[2]
Hazard Classification Not classified as hazardousOleyl Linoleate[1]

V. Experimental Protocols

No experimental protocols were cited in the generation of this disposal guidance. The information is based on safety data sheets of chemically related substances.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Oleyl_Ricinoleate_Disposal start Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_spill Small Spill / Residue assess_quantity->small_spill Small large_quantity Large Quantity assess_quantity->large_quantity Large absorb Absorb with Inert Material (e.g., Sand, Vermiculite) small_spill->absorb containerize Collect in a Labeled, Sealed Container large_quantity->containerize collect_absorbent Collect Absorbed Material into a Labeled Container absorb->collect_absorbent check_regulations Check Local and Institutional Regulations collect_absorbent->check_regulations consult_ehs Consult Institutional EHS for Specific Guidance consult_ehs->check_regulations containerize->consult_ehs non_hazardous Treat as Non-Hazardous Waste check_regulations->non_hazardous Not Classified as Hazardous hazardous Treat as Hazardous Waste (if required by local regulations) check_regulations->hazardous Classified as Hazardous landfill Dispose via Landfill (through approved vendor) non_hazardous->landfill licensed_disposal Dispose via Licensed Hazardous Waste Contractor hazardous->licensed_disposal

References

Personal protective equipment for handling Oleyl Ricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Oleyl Ricinoleate in a laboratory setting. The following procedures are designed to ensure the safe handling, use, and disposal of this substance for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C36H68O3[1][2]
Molecular Weight 548.92 g/mol [1][2]
Appearance Yellow, viscous liquid[3]
Boiling Point 635.1°C at 760 mmHg
Flash Point 180.3°C
Density 0.925 g/cm³

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance. However, adherence to good industrial hygiene and safety practices is essential. The following personal protective equipment is recommended to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesUse gloves made of butyl rubber or other appropriate materials to prevent skin contact.[4]
Eye Protection Safety glasses or gogglesWear appropriate protective eyeglasses or chemical safety goggles.[5][6]
Skin and Body Protection Laboratory coatWear a standard laboratory coat to prevent contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps will ensure the safe handling of this compound during laboratory operations.

  • Preparation :

    • Ensure the work area is clean and well-ventilated.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don the required personal protective equipment (PPE): chemical-resistant gloves, safety glasses, and a laboratory coat.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Keep the container tightly closed when not in use.[6]

    • Use with adequate ventilation.[6]

    • Wash hands thoroughly after handling the substance.[7]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[5]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[5]

    • Inhalation : Move to fresh air. If symptoms occur, get medical attention.[5]

    • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms persist.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection :

    • Collect waste this compound and any materials used for spill cleanup (e.g., absorbent pads) in a designated, labeled, and sealed container.

  • Spill Management :

    • For small spills, absorb the liquid with an inert material (e.g., sand, earth, vermiculite).[7]

    • Place the absorbed material into a suitable, labeled container for disposal.[7]

    • Clean the spill area with soap and water.

  • Disposal :

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Spill Management cluster_emergency Emergency Procedures prep_area Prepare clean, well-ventilated work area check_safety Verify accessible eyewash station and safety shower prep_area->check_safety don_ppe Don appropriate PPE: - Chemical-resistant gloves - Safety glasses - Lab coat check_safety->don_ppe handle_chem Handle this compound don_ppe->handle_chem avoid_contact Avoid skin and eye contact handle_chem->avoid_contact no_eat No eating, drinking, or smoking handle_chem->no_eat close_container Keep container closed when not in use handle_chem->close_container wash_hands Wash hands thoroughly after handling avoid_contact->wash_hands no_eat->wash_hands close_container->wash_hands collect_waste Collect waste in a labeled, sealed container wash_hands->collect_waste dispose Dispose of waste according to institutional and local regulations collect_waste->dispose spill_response In case of spill, absorb with inert material spill_response->collect_waste exposure Exposure Occurs eye_contact Eye Contact: Flush with water for 15 min exposure->eye_contact skin_contact Skin Contact: Wash with soap and water exposure->skin_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, drink water exposure->ingestion seek_medical Seek medical attention if symptoms persist eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleyl Ricinoleate
Reactant of Route 2
Reactant of Route 2
Oleyl Ricinoleate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。